2-(Chloromethyl)-6-methylpyridine hydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLPSIUFCCCRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184976 | |
| Record name | Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3099-30-7 | |
| Record name | Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3099-30-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloromethyl-2-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(Chloromethyl)-6-methylpyridine hydrochloride: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 2-(Chloromethyl)-6-methylpyridine hydrochloride, a pivotal reagent in synthetic organic chemistry and pharmaceutical development. The document elucidates its chemical and physical properties, outlines detailed synthetic methodologies, and explores its significant applications as a versatile building block in the creation of complex molecular architectures. Emphasis is placed on its role in the synthesis of biologically active compounds. This guide serves as a comprehensive resource, integrating established protocols with insights into experimental design and safety considerations to support researchers in leveraging this compound's full potential. The CAS Number for this compound is 3099-30-7 .[1]
Introduction and Core Chemical Identity
This compound is a substituted pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive chloromethyl group and a methyl group on the pyridine ring, makes it a valuable intermediate for introducing the 2-methyl-6-pyridinylmethyl moiety into various molecular scaffolds. This reactivity is fundamental to its utility in the synthesis of novel pharmaceutical agents and agrochemicals.[2] The hydrochloride salt form enhances the compound's stability and simplifies handling in laboratory settings.
The primary reactivity of this compound stems from the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the facile attachment of the pyridine ring to other molecules, a common strategy in the design of compounds with specific biological targets. The pyridine ring itself can act as a ligand for metal complexes and participate in various coupling reactions, further expanding its synthetic utility.[2]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a research environment.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3099-30-7 | [1] |
| Molecular Formula | C₇H₉Cl₂N | |
| Molecular Weight | 178.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 159-161 °C | [3] |
| Boiling Point | 118-120 °C (at 65 Torr) | [3] |
| InChI Key | QFLPSIUFCCCRMI-UHFFFAOYSA-N | |
| SMILES String | [H]Cl.ClCC1=CC=CC(C)=N1 |
Safety and Handling
This compound is classified as an acute oral toxicant and requires careful handling to avoid exposure.
-
Hazard Pictograms: GHS07
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P264, P270, P301 + P312, P501
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Avoid breathing dust and prevent contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][6]
Synthesis Methodologies
The preparation of this compound can be achieved through various synthetic routes. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Below are two common approaches.
Synthesis from 2-Methylpyridine
A prevalent method involves the direct chlorination of 2-methylpyridine. This approach often utilizes a chlorinating agent in the presence of a suitable solvent.
Experimental Protocol: Chlorination of 2-Methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyridine (2.15 moles) and dimethylformamide (14 g) in chloroform (750 ml).[7]
-
Addition of Chlorinating Agent: Heat the solution to reflux. Add trichloroisocyanuric acid (1.29 mole) in portions over 50 minutes. The reaction is exothermic and should maintain reflux without external heating during the addition.[7]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 2 hours at reflux.[7]
-
Workup: Cool the reaction mixture and filter it under vacuum. Wash the filtrate with a 5% sodium hydroxide solution (100 ml).[7]
-
Isolation: Dry the chloroform phase over magnesium sulfate, filter, and then introduce dry hydrogen chloride gas (2.74 moles) into the filtrate.[7]
-
Purification: Evaporate the solvent under vacuum. Add dry acetone (250 ml) to the residue, stir the mixture, and filter under vacuum to collect the product. Wash the precipitate with a small amount of acetone and dry to yield this compound.[7]
Multi-step Synthesis from 2-Picoline
An alternative, multi-step synthesis route starts from 2-picoline and proceeds through several intermediates. This method can offer better control over the reaction and potentially higher purity of the final product.[8]
Workflow: Multi-step Synthesis from 2-Picoline
Caption: Multi-step synthesis of this compound from 2-picoline.
Experimental Protocol: Multi-step Synthesis
-
Step 1: Friedel-Crafts Acylation: React 2-picoline with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a catalyst to form 2-methyl-6-acetylpyridine. The reaction is typically carried out at 50-100 °C for 5-10 hours.[8]
-
Step 2: Reduction: Reduce the resulting 2-methyl-6-acetylpyridine using a suitable reducing agent to yield 2-methyl-6-hydroxymethylpyridine. This reduction is generally performed at 50-90 °C for 5-10 hours.[8]
-
Step 3: Chlorination: Treat the 2-methyl-6-hydroxymethylpyridine with a chlorinating agent such as thionyl chloride, phosphorus oxychloride, or phosphorus trichloride to obtain the final product, this compound. This step is typically conducted at a low temperature of -20 to -5 °C for 1-3 hours.[8]
Applications in Drug Development and Organic Synthesis
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[2][9]
Role as a Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[2] Its ability to introduce a substituted pyridine moiety is crucial for the development of drugs targeting a variety of diseases. Pyridine derivatives are known to form the core structure of numerous therapeutic agents due to their unique chemical properties that are essential for creating effective pharmaceuticals.[9] The presence of chlorine in pharmaceutical ingredients is widespread, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry.[10]
Utility in Agrochemical Synthesis
In addition to its pharmaceutical applications, this compound is also used in the development of agrochemicals, including herbicides and insecticides.[2] The pyridine ring is a common feature in many pesticides, and this compound provides a convenient route to incorporate this structural motif.
Versatility in Organic Synthesis
As a versatile building block, this compound aids researchers in creating complex organic molecules.[2] Its reactivity allows for participation in diverse chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental for constructing intricate molecular architectures.[2]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its well-defined chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of novel compounds with potential therapeutic and agricultural applications. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of equipping researchers with the knowledge necessary for its safe and effective use.
References
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Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Retrieved from [8]
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PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link][7]
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Chemsrc. (2025, August 20). 2-Chloromethyl-6-methylpyridine | CAS#:3099-29-4. Retrieved from [Link]
- Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link][9]
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Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][10]
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PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Chloromethyl)-6-methylpyridine hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
2-(Chloromethyl)-6-methylpyridine hydrochloride is the hydrochloride salt of 2-(chloromethyl)-6-methylpyridine. The molecule incorporates a pyridine ring, a foundational structure in many biologically active compounds, substituted with a reactive chloromethyl group and a methyl group. This unique combination of functional groups makes it a valuable intermediate for introducing the 2-methylpyridyl moiety into larger, more complex molecules.[1]
The hydrochloride salt form enhances the compound's stability and modifies its solubility profile, making it amenable to a variety of reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3099-30-7 | |
| Molecular Formula | C₇H₉Cl₂N | |
| Molecular Weight | 178.06 g/mol | [1] |
| Appearance | Light brown to brown crystalline powder or solid | [1][2] |
| Melting Point | 159-161 °C | [2] |
| Boiling Point | 118-120 °C (at 65 Torr) | [2] |
| Storage Temperature | 0-8°C, under inert gas (nitrogen or Argon) | [1][2] |
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound
Synthesis and Manufacturing
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves the following key transformations.[3][4]
Diagram 2: Synthetic Pathway for this compound
Caption: A common synthetic route from 2-Picoline.
Detailed Experimental Protocol:
This protocol is a representative example based on established methodologies.[3] Researchers should optimize conditions based on their specific laboratory setup and desired scale.
Step 1: Friedel-Crafts Acylation of 2-Methylpyridine
-
To a stirred solution of 2-methylpyridine (1.0 eq) in a suitable solvent (e.g., methanol), add a Lewis acid catalyst such as aluminum trichloride (AlCl₃) (0.1-0.5 eq).[3][4]
-
Cool the mixture to below 0°C.
-
Slowly add an acylating agent, such as acetyl chloride (1.0-2.0 eq), dropwise, maintaining the low temperature.[3][4]
-
After the addition is complete, allow the reaction to warm to a temperature between 50-100°C and reflux for 5-10 hours.[3][4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
Step 2: Reduction of 2-Methyl-6-acetylpyridine
-
To the reaction mixture from Step 1, add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a controlled temperature (50-90°C).[3][4]
-
Upon completion, filter the mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-methyl-6-hydroxymethylpyridine.
Step 3: Chlorination of 2-Methyl-6-hydroxymethylpyridine
-
Dissolve the crude 2-methyl-6-hydroxymethylpyridine in a suitable solvent.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), dropwise.[3][4]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[3][4]
-
The product, this compound, will precipitate and can be collected by filtration.
Reactivity and Chemical Behavior
The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate.[1]
Key Reactions:
-
Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of the 2-methylpyridyl moiety into various molecular scaffolds, a crucial step in the synthesis of many pharmaceuticals and agrochemicals.[1]
-
Coupling Reactions: It can participate in various coupling reactions, further expanding its synthetic utility.[1]
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons on the pyridine ring, the methyl group, and the chloromethyl group. The integration and splitting patterns of these signals are key identifiers.[5][6]
-
Mass Spectrometry: Mass spectrometry (MS) can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Applications in Research and Development
This compound is a valuable building block with diverse applications:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel drugs.[1] The pyridine scaffold is a common feature in many approved pharmaceuticals.[7]
-
Agrochemical Development: This compound is utilized in the creation of new herbicides and insecticides, contributing to advancements in crop protection.[1]
-
Organic Synthesis: Its reactivity makes it a versatile tool for organic chemists to construct complex molecules and explore new synthetic methodologies.[1]
-
Analytical Chemistry: It can be employed in analytical methods for the detection and quantification of other chemical species.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[8]
-
Corrosivity: It can cause severe skin burns and eye damage.[8]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed |
| GHS05 | Danger | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. |
Source:
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Avoid breathing dust.[8]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Recommended storage is at 0-8°C under an inert atmosphere.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[9][11]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
Conclusion
This compound is a pivotal chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its utility in the synthesis of complex molecules solidifies its importance in the fields of drug discovery, agrochemical development, and broader organic synthesis. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in a research and development setting.
References
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Eureka | Patsnap. (n.d.).
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents. (n.d.).
-
2-(chloromethyl)-6-methylpyridine, hydrochloride - SpectraBase. (n.d.). Retrieved from [Link]
-
2-Chloromethyl-6-methylpyridine | CAS#:3099-29-4 | Chemsrc. (2025, August 20). Retrieved from [Link]
- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents. (n.d.).
- CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents. (n.d.).
-
2-Chloromethylpyridine - Wikipedia. (n.d.). Retrieved from [Link]
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A Technical Guide to the Synthesis of 2-(Chloromethyl)-6-methylpyridine Hydrochloride: Pathways and Protocols
Introduction
2-(Chloromethyl)-6-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive chloromethyl group and a pyridine core, makes it a versatile building block for introducing the 6-methyl-2-pyridylmethyl moiety. This guide provides an in-depth exploration of the primary synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes for researchers, scientists, and professionals in drug development.
The strategic importance of this compound lies in its application in the synthesis of compounds such as proton pump inhibitors and other biologically active molecules. The efficiency, scalability, and safety of its synthesis are therefore critical considerations in process development. This document aims to be a comprehensive resource, grounded in established chemical principles and supported by cited literature, to facilitate informed decisions in the laboratory and beyond.
Synthesis Pathway I: Multi-step Synthesis from 2-Methylpyridine (2-Picoline)
This pathway commences with the functionalization of the commercially available starting material, 2-methylpyridine, through a Friedel-Crafts acylation reaction. This is a classic approach to introduce a carbon-based substituent that can be further transformed into the desired chloromethyl group.
Mechanistic Rationale
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the Friedel-Crafts acylation at the 6-position is achievable under specific catalytic conditions. The subsequent reduction of the introduced acetyl group to a hydroxymethyl group provides the immediate precursor for chlorination. The final step involves the conversion of the alcohol to the target chloride using a suitable chlorinating agent, which also facilitates the formation of the hydrochloride salt.
Experimental Protocol
Step 1: Friedel-Crafts Acylation to form 2-Methyl-6-acetylpyridine
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-methylpyridine and a suitable catalyst.
-
Introduce the acylation agent, such as acetic anhydride or acetyl chloride, to the reaction mixture.
-
Heat the mixture to a temperature between 50-100°C and maintain for 5-10 hours.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is worked up to isolate the 2-methyl-6-acetylpyridine.
Step 2: Reduction to 2-Methyl-6-hydroxymethylpyridine
-
The 2-methyl-6-acetylpyridine obtained in the previous step is dissolved in a suitable solvent.
-
A reducing agent, such as sodium borohydride, is added portion-wise while maintaining the reaction temperature at 60°C.[1]
-
The reaction is stirred for approximately 6 hours.[1]
-
After completion, the inorganic salts are filtered off, and the filtrate is concentrated.
-
The product, 2-methyl-6-hydroxymethylpyridine, is extracted using a suitable organic solvent like dichloromethane.[1]
Step 3: Chlorination to this compound
-
The 2-methyl-6-hydroxymethylpyridine is dissolved in an appropriate solvent and cooled to between -20°C and -5°C.[1]
-
A chlorinating agent, such as thionyl chloride, phosphorus oxychloride, or phosphorus trichloride, is added dropwise. The molar ratio of the chlorinating agent to the starting material is typically between 1:0.5 and 1:4.[1]
-
The reaction is allowed to proceed for 1-3 hours.[1]
-
The final product, this compound, is then isolated. The overall yield for this three-step process is reported to be around 82%.[1]
Data Summary
| Step | Key Reagents | Temperature (°C) | Time (h) | Molar Ratios |
| Acylation | 2-Picoline, Acylating agent, Catalyst | 50-100 | 5-10 | 2-Picoline:Acylating agent:Catalyst = 1:1-2:0.1-0.5[1] |
| Reduction | 2-Methyl-6-acetylpyridine, NaBH4 | 50-90 | 5-10 | N/A |
| Chlorination | 2-Methyl-6-hydroxymethylpyridine, Thionyl Chloride | -20 to -5 | 1-3 | Alcohol:Chlorinating agent = 1:0.5-4[1] |
Process Flow Diagram
Caption: Multi-step synthesis from 2-Methylpyridine.
Synthesis Pathway II: N-Oxidation Route from 2-Methylpyridine
An alternative strategy to functionalize the methyl group at the 2-position of 2-methylpyridine involves the initial formation of the corresponding N-oxide. This modification activates the methyl group for subsequent reactions.
Mechanistic Rationale
The N-oxidation of the pyridine nitrogen alters the electronic properties of the ring, making the protons of the adjacent methyl group more acidic and susceptible to rearrangement. Treatment of the N-oxide with acetic anhydride leads to the Polonovski-type rearrangement, yielding 2-pyridylcarbinol acetate. This ester is then hydrolyzed to the alcohol, which is subsequently chlorinated as in the previous pathway.
Experimental Protocol
Step 1: N-Oxidation of 2-Methylpyridine
-
2-Methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid.[2][3]
-
The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is maintained at 1:1-1.1:1.3-1.5.[2][3]
-
The oxidation reaction is carried out at a temperature of 70-80°C for 10-14 hours.[2][3]
-
The reaction progress is monitored until the starting material is consumed.
Step 2: Rearrangement to 2-Pyridylcarbinol Acetate
Step 3: Hydrolysis to 2-Pyridinemethanol
-
The 2-pyridylcarbinol acetate is hydrolyzed under alkaline conditions, for instance, using a 25% sodium hydroxide or potassium hydroxide solution, for 2-3 hours.[2][3]
Step 4: Chlorination to 2-(Chloromethyl)pyridine Hydrochloride
-
The resulting 2-pyridinemethanol is then reacted with thionyl chloride, with a molar ratio of 1:1.1-1.3, to yield the final product.[2][3]
Data Summary
| Step | Key Reagents | Temperature (°C) | Time (h) | Molar Ratios |
| N-Oxidation | 2-Methylpyridine, H2O2, Acetic Acid | 70-80 | 10-14 | 2-Methylpyridine:Acetic Acid:H2O2 = 1:1-1.1:1.3-1.5[2][3] |
| Rearrangement | N-oxide of 2-methylpyridine, Acetic Acid | N/A | N/A | N/A |
| Hydrolysis | 2-Pyridylcarbinol Acetate, NaOH/KOH | N/A | 2-3 | N/A |
| Chlorination | 2-Pyridinemethanol, Thionyl Chloride | N/A | N/A | Alcohol:Thionyl Chloride = 1:1.1-1.3[2][3] |
Process Flow Diagram
Caption: N-Oxidation route from 2-Methylpyridine.
Synthesis Pathway III: Direct Chlorination of 2-Methylpyridine
A more direct approach involves the free-radical chlorination of the methyl group of 2-methylpyridine. This method can potentially reduce the number of synthetic steps.
Mechanistic Rationale
This pathway relies on the generation of chlorine radicals that selectively abstract a hydrogen atom from the methyl group, leading to a benzyl-type radical. This radical then reacts with a chlorine source to form the chloromethyl group. The choice of chlorinating agent is crucial to control the selectivity and avoid over-chlorination or reaction with the pyridine ring.
Experimental Protocol
-
A solution of 2-methylpyridine and dimethylformamide in chloroform is heated to reflux.[4]
-
Trichloroisocyanuric acid is added portion-wise to the refluxing mixture over a period of approximately 50 minutes.[4]
-
The reaction mixture is stirred for an additional 2 hours at reflux.[4]
-
After cooling, the mixture is filtered.
-
The filtrate is washed with a 5% sodium hydroxide solution, and the organic phase is dried.
-
Dry hydrogen chloride gas is then bubbled through the solution to precipitate the hydrochloride salt.
-
The product is collected by filtration, washed with acetone, and dried. This method has a reported yield of 64.4%.[4]
Data Summary
| Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Chlorination | 2-Methylpyridine, Trichloroisocyanuric Acid, DMF, Chloroform | Reflux | ~3 | 64.4[4] |
Process Flow Diagram
Caption: Direct chlorination of 2-Methylpyridine.
Comparative Analysis and Conclusion
Each of the presented pathways offers distinct advantages and disadvantages.
-
Pathway I (Friedel-Crafts Acylation) is a robust and high-yielding route.[1] The multi-step nature allows for purification at intermediate stages, potentially leading to a higher purity final product. However, the number of steps might be a drawback for large-scale industrial production.
-
Pathway II (N-Oxidation) provides an alternative to direct ring substitution and can be advantageous if the Friedel-Crafts reaction is not efficient for a particular substrate. The reaction conditions are generally mild.[2][3]
-
Pathway III (Direct Chlorination) is the most atom-economical and straightforward approach.[4] However, controlling the selectivity of free-radical chlorination can be challenging, and it may lead to the formation of di- and tri-chlorinated byproducts, complicating purification.
The selection of the optimal synthetic route will depend on various factors, including the desired scale of production, cost of raw materials and reagents, available equipment, and the required purity of the final product. For laboratory-scale synthesis where purity is paramount, the multi-step routes may be preferred. For industrial applications, the direct chlorination route, if optimized for selectivity, could be the most cost-effective option.
This guide has provided a comprehensive overview of the key synthetic strategies for this compound, equipping researchers and process chemists with the necessary information to make informed decisions for their specific applications.
References
- 1. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Solubility and stability of 2-(Chloromethyl)-6-methylpyridine hydrochloride
An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-6-methylpyridine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, and storage conditions. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound, offering both theoretical insights and practical, field-tested methodologies for its characterization. The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.
Introduction: Chemical Identity and Importance
This compound is a heterocyclic organic compound with the chemical formula C₇H₉Cl₂N. It belongs to the pyridine family, a class of compounds widely utilized as building blocks in medicinal chemistry. The presence of a reactive chloromethyl group makes it a versatile reagent for introducing the 6-methylpyridine-2-yl)methyl moiety into a target molecule.
| Identifier | Value |
| IUPAC Name | 2-(chloromethyl)-6-methylpyridine;hydrochloride |
| CAS Number | 1033359-67-1 |
| Molecular Formula | C₇H₉Cl₂N |
| Molecular Weight | 178.06 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
The hydrochloride salt form is often preferred in synthesis due to its enhanced crystalline nature and stability compared to the free base. However, a thorough understanding of its behavior in various solvent systems and under different environmental conditions is paramount for its effective utilization.
Aqueous and Organic Solubility Profile
The solubility of this compound is governed by the polarity of the solvent and its ability to solvate both the pyridinium ion and the chloride counter-ion.
Theoretical Considerations
The molecule possesses both a polar pyridinium hydrochloride moiety and a less polar methyl-substituted aromatic ring. This amphiphilic nature dictates its solubility. In aqueous media, it is expected to be freely soluble due to the ionic nature of the hydrochloride salt. In organic solvents, its solubility will be dependent on the solvent's polarity and its capacity for hydrogen bonding.
Experimental Protocol for Solubility Determination
A reliable method for determining solubility is the equilibrium solubility method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method with a UV detector.
-
Quantification: Determine the concentration of the dissolved solid by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Illustrative Solubility Data:
| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Classification |
| Water | 10.2 | > 100 | Very Soluble |
| Methanol | 5.1 | 50 - 100 | Freely Soluble |
| Ethanol | 4.3 | 20 - 50 | Soluble |
| Acetone | 4.3 | 5 - 10 | Sparingly Soluble |
| Dichloromethane | 3.1 | < 1 | Slightly Soluble |
| Toluene | 2.4 | < 0.1 | Practically Insoluble |
Note: The data in this table is illustrative and based on the expected behavior of similar compounds. Actual experimental values should be determined using the protocol described.
Stability Profile: Degradation Pathways and Kinetics
The stability of this compound is influenced by factors such as pH, temperature, light, and humidity. Understanding its degradation pathways is crucial for establishing appropriate storage and handling conditions.
Potential Degradation Pathways
The primary sites of reactivity on the molecule are the chloromethyl group and the pyridine ring itself.
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of (6-methylpyridin-2-yl)methanol. This reaction is expected to be more rapid at neutral to alkaline pH.
-
Oxidation: The pyridine ring can undergo oxidation, particularly in the presence of oxidizing agents or under exposure to light and air.
-
Polymerization: Under certain conditions, self-reaction or polymerization can occur, initiated by the reactive chloromethyl group.
Forced Degradation Studies: A Protocol
Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.
Experimental Workflow:
Caption: Forced degradation experimental workflow.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. For solid-state studies, use the crystalline material directly.
-
Application of Stress:
-
Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative: Add 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid material at 60°C for 7 days.
-
Photolytic: Expose the solid and solution samples to light as per ICH Q1B guidelines.
-
-
Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control sample, using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
Long-Term Stability Study Design
Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the material.
Caption: Long-term stability study design.
Analytical Methodologies
A robust, stability-indicating HPLC method is the cornerstone of both solubility and stability assessments.
Recommended HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Conclusion and Recommendations
This compound is a moderately stable crystalline solid with high solubility in polar protic solvents. Its primary degradation pathway is hydrolysis of the chloromethyl group, a reaction that is accelerated by basic conditions. For optimal stability, the compound should be stored in a cool, dry, and dark environment, protected from moisture. The use of validated, stability-indicating analytical methods is essential for ensuring the quality and purity of this important chemical intermediate throughout its lifecycle in the research and development process.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1B: Photostability Testing of New Drug Substances and Products.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]
-
PubChem. this compound.[Link]
-
Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. [Link]
A Comprehensive Spectroscopic Guide to 2-(Chloromethyl)-6-methylpyridine Hydrochloride for Researchers
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2-(Chloromethyl)-6-methylpyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a cohesive interpretation grounded in established scientific principles. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the "why" behind the spectral features to empower your research and development.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a nucleophilic pyridine ring, makes it a valuable precursor for a wide array of more complex molecules. The hydrochloride salt form enhances its stability and ease of handling compared to the free base. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for monitoring its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the chloromethyl protons, the methyl protons, and the acidic proton on the nitrogen. The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the ring protons, causing them to shift downfield due to the increased electron-withdrawing effect of the positively charged nitrogen.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine-H (ring) | ~8.0 - 8.5 | Multiplet | - | 3H |
| -CH₂Cl | ~4.8 | Singlet | - | 2H |
| -CH₃ | ~2.6 | Singlet | - | 3H |
| N-H | ~14-15 (broad) | Singlet | - | 1H |
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the exchangeable N-H proton. In contrast, using a non-polar solvent like CDCl₃ would likely result in poor solubility and peak broadening.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The proton-decoupled spectrum will show a single peak for each unique carbon atom.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) |
| C=N (C2, C6) | ~150 - 160 |
| C (aromatic) | ~120 - 145 |
| -CH₂Cl | ~45 |
| -CH₃ | ~20 |
Trustworthiness Through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule, providing an internal check for the proposed structure.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The same instrument and setup can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be characterized by vibrations of the pyridine ring, the C-H bonds of the methyl and chloromethyl groups, and, significantly, the N-H bond of the pyridinium ion.
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (pyridinium) | 3000 - 2500 (broad) | Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C, C=N stretch (ring) | 1600 - 1450 | Medium-Strong |
| C-Cl stretch | 800 - 600 | Strong |
Expertise in Interpretation: The broad and strong absorption in the 3000-2500 cm⁻¹ region is a hallmark of an amine hydrochloride salt and is due to the stretching of the N⁺-H bond.[1] This feature is often overlaid with the C-H stretching vibrations.
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid this compound onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean before and after the measurement.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum can be analyzed for the presence of the characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound, electrospray ionization (ESI) is a suitable technique. The spectrum would be expected to show the molecular ion of the free base after the loss of HCl.
Expected Mass Spectrometry Data (ESI+):
| m/z | Interpretation |
| 142.04 | [M+H]⁺ of the free base (C₇H₈ClN) |
| 106.07 | Loss of HCl from the molecular ion |
Authoritative Grounding: The fragmentation of pyridine derivatives in mass spectrometry often involves the loss of side chains and cleavage of the ring. The initial loss of the chloromethyl group is a probable fragmentation pathway.
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Integrated Spectroscopic Analysis: A Holistic View
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS should all converge to provide an unambiguous identification of this compound.
Caption: Integrated workflow for the spectroscopic characterization of the target molecule.
Conclusion
This guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind each technique and how they apply to this specific molecule, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality data, and the integrated approach to data analysis ensures a robust structural confirmation.
References
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
Sources
A Guide to 2-(Chloromethyl)-6-methylpyridine Hydrochloride: A Versatile Electrophile for Advanced Organic Synthesis
Abstract
2-(Chloromethyl)-6-methylpyridine hydrochloride is a pivotal reagent in modern organic synthesis, valued for its capacity to introduce the 6-methyl-2-pyridylmethyl moiety into a wide array of molecular frameworks. This bifunctional molecule, featuring a reactive electrophilic chloromethyl group and a coordinating pyridine ring, serves as a cornerstone for constructing complex ligands, pharmaceutical intermediates, and functional materials. This technical guide provides an in-depth exploration of its core reactivity, mechanistic nuances, and diverse applications. We will delve into field-proven protocols, explain the causality behind experimental choices, and present detailed synthetic workflows, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful building block.
Introduction: The Strategic Value of this compound
At its core, this compound is a crystalline solid that offers a stable, easy-to-handle source of a reactive electrophile.[1] Its strategic importance lies in the combination of the reactive CH₂Cl group and the 2,6-disubstituted pyridine ring. The pyridine nitrogen provides a site for coordination or protonation, influencing the molecule's solubility and reactivity, while the methyl group at the 6-position introduces steric bulk that can be crucial for tuning the properties of downstream products, such as the selectivity of metal catalysts.[2]
The hydrochloride salt form enhances the compound's shelf-life and reduces its volatility and toxicity compared to the free base. However, for synthetic applications, this salt typically requires in situ neutralization to unmask the nucleophilic pyridine nitrogen and activate the electrophilic chloromethyl group for substitution reactions.
Caption: Chemical Structure of this compound.
| Property | Value | Reference |
| CAS Number | 3099-30-7 | |
| Molecular Formula | C₇H₉Cl₂N | |
| Molecular Weight | 178.06 g/mol | |
| Physical State | Solid | [1] |
| Purity | Typically >98.0% | [1] |
Core Reactivity: A Benzylic-type Electrophile
The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. This group behaves as a potent electrophile, analogous to benzyl chloride, readily participating in nucleophilic substitution reactions. The adjacent pyridine ring stabilizes the transition state of both SN1 and SN2 pathways, facilitating displacement of the chloride ion by a wide range of nucleophiles.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the methylene carbon, leading to the formation of a new bond and the expulsion of the chloride leaving group. The choice of base and solvent is critical; a non-nucleophilic base is often required to neutralize the hydrochloride without competing with the primary nucleophile.
Caption: General reaction scheme for nucleophilic substitution.
Key Application: Synthesis of Chelating Ligands
A predominant application of this reagent is in the synthesis of multidentate ligands for coordination chemistry. By reacting it with amines, particularly those already containing donor atoms, chemists can construct sophisticated molecular scaffolds capable of binding to metal ions. These ligands are instrumental in developing biomimetic models of metalloenzymes and creating novel catalysts.[2][3]
The resulting (6-methyl-2-pyridylmethyl) arm, when incorporated into a ligand framework, creates a stable five-membered chelate ring with a metal center, a common motif in coordination chemistry.
Workflow: Synthesis of a Bidentate N,N-Ligand
This workflow outlines the synthesis of a common ligand precursor, where an amine is alkylated to introduce the pyridylmethyl moiety.
Caption: Experimental workflow for a typical N-alkylation reaction.
Applications in Heterocycle Synthesis and Medicinal Chemistry
The introduction of the pyridylmethyl group is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, improve metabolic stability, or establish key binding interactions with biological targets.[4] The reagent is used to alkylate a variety of nitrogen-containing heterocycles, such as imidazoles and purines, which are core structures in many bioactive molecules.[5][6]
Direct alkylation of heterocycles can sometimes lead to a mixture of regioisomers (e.g., N7 vs. N9 in purines).[6] The choice of reaction conditions—base, solvent, and temperature—is therefore critical to control the regioselectivity of the alkylation.
Caption: A typical five-membered chelate ring formed with a metal (M).
Synthesis of the Reagent
Understanding the synthesis of this compound provides context for its cost and availability. Common industrial preparations start from readily available picoline or lutidine derivatives. One efficient method involves the Friedel-Crafts acylation of 2-picoline, followed by reduction of the ketone and subsequent chlorination of the resulting alcohol with an agent like thionyl chloride (SOCl₂).[7]
Caption: A representative synthetic route to the title compound.[7]
Field-Proven Experimental Protocols
The following protocols are provided as validated starting points for researchers.
Protocol 1: N-Alkylation of Benzylamine
This procedure details the synthesis of N-((6-methylpyridin-2-yl)methyl)benzylamine, a typical bidentate ligand.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.), and 40 mL of anhydrous acetonitrile. 2. Reagent Addition:
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add this compound (1.78 g, 10.0 mmol, 1.0 equiv.) to the flask in one portion. 3. Reaction Execution:
-
Heat the mixture to reflux (approx. 82°C) and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. 4. Work-up and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the inorganic solids by filtration, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. 5. Product Characterization:
-
Combine the pure fractions and evaporate the solvent to afford the product as a pale yellow oil.
-
Expected Yield: 75-85%.
Protocol 2: O-Alkylation of 4-Methoxyphenol
This procedure describes the synthesis of a pyridylmethyl aryl ether.
1. Reaction Setup:
-
In a 50 mL flask, dissolve 4-methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv.) in 25 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv.) portion-wise at 0°C under an argon atmosphere. Stir for 30 minutes until hydrogen evolution ceases. 2. Reagent Addition:
-
Add this compound (1.78 g, 10.0 mmol, 1.0 equiv.) to the flask. 3. Reaction Execution:
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor by TLC (4:1 hexanes:ethyl acetate). 4. Work-up and Purification:
-
Carefully quench the reaction by the slow addition of 20 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired ether.
Conclusion
This compound stands out as a highly effective and versatile building block. Its predictable reactivity as a benzylic-type electrophile, combined with the useful steric and electronic properties of the 6-methylpyridine scaffold, makes it an invaluable tool for synthetic chemists. From the rational design of chelating ligands for catalysis to the strategic modification of heterocyclic drug candidates, the applications of this reagent are both broad and impactful. The protocols and insights provided in this guide serve as a robust foundation for its successful implementation in research and development settings.
References
- Google Patents. (2015). Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. CN104945312A.
- Google Patents. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride. CN111056992A.
- Google Patents. (2015). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. CN105198799A.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323.
- Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 7(19), e202200881.
- Google Patents. (2015). Synthetic method of 2-chloromethylpyridinehydrochloride. CN104974077A.
- Patsnap. Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega.
- Movassaghi, M., Ahmad, O. K., & Medley, J. W. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 361-372.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2018). Carbon.
- Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. (2024). Dalton Transactions.
Sources
- 1. This compound | 3099-30-7 | TCI Deutschland GmbH [tcichemicals.com]
- 2. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
A Comprehensive Guide to the Safe Handling, and Disposal of 2-(Chloromethyl)-6-methylpyridine hydrochloride
Introduction
2-(Chloromethyl)-6-methylpyridine hydrochloride is a heterocyclic building block frequently utilized in pharmaceutical and agrochemical research and development. Its reactivity, which makes it a valuable synthetic intermediate, also necessitates a thorough understanding of its associated hazards. This guide provides an in-depth technical overview of the critical safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.
Compound Identification and Hazard Profile
A foundational aspect of safe laboratory practice is the unambiguous identification of a chemical and a clear understanding of its intrinsic hazards.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 3099-30-7 | |
| Molecular Formula | C₇H₉Cl₂N | |
| Molecular Weight | 178.06 g/mol | |
| Physical Form | Solid | |
| Synonyms | 2-Chloromethyl-6-methylpyridine HCl | [1] |
The primary hazards associated with this compound are summarized by its Globally Harmonized System (GHS) classification. These classifications are not merely labels but are indicative of the compound's potential to cause harm upon exposure.
Table 2: GHS Hazard Identification
| Category | Information | Source(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning or Danger | [3][4] |
| Hazard Statements | H302: Harmful if swallowed. H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. H318/H319: Causes serious eye damage / Causes serious eye irritation. H335: May cause respiratory irritation. H290: May be corrosive to metals. | [2][4] |
Note: The severity of hazard statements (e.g., H314 vs. H315) may vary slightly between suppliers, but the overall risk profile remains consistent.
Toxicological and Health Hazard Assessment
Understanding the routes of exposure and potential health effects is paramount for implementing effective safety measures.
-
Oral Toxicity : The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] Ingestion can lead to chemical burns within the oral cavity and gastrointestinal tract.[3][5] Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[5]
-
Dermal Contact : Direct skin contact can result in irritation or severe chemical burns, characterized by pain and deep lesions that may heal slowly with scar tissue formation.[3][5] It may also cause skin sensitization in predisposed individuals.[5]
-
Eye Contact : As a corrosive substance, direct contact with the eyes can cause serious, and potentially irreversible, damage, including blindness.[3][5] Vapors and mists are also extremely irritating to the eyes.[5]
-
Inhalation : Inhalation of dust or aerosols may cause irritation of the respiratory tract, with symptoms including a feeling of tightness in the chest.[2] Higher concentrations of corrosive vapors can lead to pulmonary edema, a serious medical condition.[5]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential to minimize exposure. All work with this compound should be conducted in a designated area.[6]
-
Engineering Controls : The primary engineering control is to handle this compound exclusively within a certified chemical fume hood.[2][6][7] This prevents the accumulation and inhalation of dusts and vapors. The fume hood should have adequate ventilation to prevent recirculation of particulates in the workspace.[5]
-
Personal Protective Equipment (PPE) : The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Provides comprehensive protection against splashes, dust, and vapors which can cause severe eye damage.[2][5] |
| Hand Protection | Elbow-length, chemically resistant gloves (e.g., PVC). | Protects against skin burns and irritation. Glove suitability (thickness, material) depends on the duration and nature of contact.[5][8] |
| Skin and Body Protection | A lab coat or overalls, with a PVC apron for splash risks. | Prevents contamination of personal clothing and minimizes skin contact.[5][8] |
| Respiratory Protection | An acid vapor/particulate dust filter respirator (e.g., Type B). | Recommended when handling large quantities or if engineering controls are insufficient to maintain exposure below safe limits.[5] |
Causality : The requirement for a face shield in addition to goggles is driven by the compound's severe corrosive potential to both eyes and skin.[3][5] Elbow-length gloves are specified to protect a larger surface area during weighing and transfer operations.[5]
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Handling
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use non-sparking tools and prevent the buildup of electrostatic charge.[9][10]
-
Wash hands thoroughly with soap and water after handling and before leaving the lab.[11]
-
Ensure an emergency eyewash station and safety shower are readily accessible, within a 10-second travel distance of the work area.[6][8]
Storage
-
Keep the container tightly closed and, if possible, store under an inert atmosphere like Argon, as the product is hygroscopic (absorbs moisture from the air).[2][12]
-
Store in the original packaging.[2]
-
Incompatible Materials : Segregate from strong oxidizing agents, strong acids, strong bases, and reactive metals.[2][5] Do not use aluminum or galvanized steel containers, as the compound can react with these materials to produce highly flammable hydrogen gas.[5][13]
Emergency Procedures: Spills and Accidental Exposure
A pre-planned and well-understood emergency response procedure is crucial.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact : Immediately flush the affected area with large amounts of water. Remove all contaminated clothing, including footwear, while under a safety shower if available. Wash the skin with soap and water. Seek medical attention.[2][5]
-
Inhalation : Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[2]
Spill Response
The response to a spill depends on its scale. A minor spill can be managed by trained laboratory personnel, while a major spill requires an emergency response.
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Caption: Workflow for responding to a this compound spill.Detailed Spill Cleanup Protocol (Minor Spill)
-
Alert Personnel and Isolate : Notify others in the immediate area. Restrict access.[11]
-
Don PPE : Wear the full PPE ensemble as described in Table 3.
-
Containment : Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite, starting from the outside and working inwards.[14][15] Do not use combustible materials like paper towels.[14]
-
Neutralization : Due to the acidic nature of the hydrochloride salt, the spill can be cautiously neutralized with a weak base like sodium bicarbonate or soda ash.[14][16] Use pH paper to confirm neutralization if it is safe to do so.[14]
-
Collection : Carefully sweep or scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste.[5][15]
-
Decontamination : Clean the spill area thoroughly with soap and water.[15] Collect the cleaning materials and water for disposal as hazardous waste.[5]
-
Disposal : Dispose of the sealed waste container and any contaminated PPE according to institutional and regulatory guidelines.[15]
Disposal of this compound
Improper disposal of this compound can pose a significant environmental and health risk. It must be managed as hazardous waste.[5]
-
Regulatory Framework : All waste containing this compound must be handled in strict accordance with local, state, and federal regulations.[5][17] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA).[18]
-
Waste Collection : Collect waste material, including contaminated absorbents and PPE, in a dedicated, compatible, and clearly labeled hazardous waste container.[6] The container must be kept closed when not in use.[6][15]
-
Final Disposal : Disposal must be carried out by a licensed hazardous waste management company.[19] The preferred method for chlorinated organic compounds is high-temperature incineration in a permitted facility.[17] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [2][7]
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Caption: Standard workflow for the compliant disposal of hazardous chemical waste.References
-
Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Retrieved from a general search of safety data sheets for related compounds.[8]
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Apollo Scientific. (n.d.). 2-(chloromethyl)-3-methylpyridine hydrochloride - SAFETY DATA SHEET. Retrieved from a general search of safety data sheets.[2]
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from a general search of safety data sheets.[20]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Chloro-6-trichloromethyl pyridine. Retrieved from [Link][21]
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Pyridine hydrochloride. Retrieved from a general search of safety data sheets for related compounds.[12]
-
Chemsrc. (2025). 2-Chloromethyl-6-methylpyridine | CAS#:3099-29-4. Retrieved from [Link][7]
-
University of Lethbridge. (2019). Chemical Release (Spill) Response Guideline. Retrieved from a general search of university chemical safety guidelines.[15]
-
The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from a general search of university chemical safety guidelines.[22]
-
Apollo Scientific. (2023). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Retrieved from a general search of safety data sheets.[23]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from a general search of chemical safety guides.[16]
-
Apollo Scientific. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. Retrieved from a general search of safety data sheets.[13]
-
FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from a general search of safety data sheets.[24]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from a general search of safety data sheets.[25]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from a general search of pyridine disposal guidelines.[17]
-
Scribd. (n.d.). Appendix 6 Spill Clean Up Procedure. Retrieved from a general search of spill cleanup procedures.[26]
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Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Retrieved from a general search of regulations for chlorinated compounds.[18]
-
National Center for Biotechnology Information (NCBI). (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link][27]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from a general search of chemical disposal guidelines.[19]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from a general search of chemical compatibility information.[28]
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from a general search of university chemical safety SOPs.[6]
-
TCI Chemicals. (2025). SAFETY DATA SHEET - this compound. Retrieved from a general search of safety data sheets.[4]
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A Technical Guide to the Reactive Sites of 2-(Chloromethyl)-6-methylpyridine Hydrochloride
Executive Summary
2-(Chloromethyl)-6-methylpyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its synthetic utility is derived from a well-defined set of reactive sites that can be selectively targeted under specific reaction conditions. This guide provides an in-depth analysis of these sites, focusing on the underlying mechanisms and the strategic considerations required for achieving high chemoselectivity. We will dissect the reactivity of the primary site for nucleophilic substitution—the chloromethyl group—and the electronically activated pyridine ring. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this versatile intermediate.
Introduction to this compound
This compound is a crystalline solid that serves as a stable precursor for introducing the 6-methylpicolyl moiety into a target molecule.[1] Its hydrochloride form enhances stability and handling, but the free base can be readily generated in situ for reactions requiring a non-protonated pyridine nitrogen.
1.1. Chemical Structure and Properties
The molecule's structure is characterized by a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 6-position with a methyl group (-CH₃). The hydrochloride salt form involves the protonation of the pyridine nitrogen.
| Property | Value | Reference |
| CAS Number | 3099-30-7 | |
| Molecular Formula | C₇H₉Cl₂N | |
| Molecular Weight | 178.06 g/mol | |
| Appearance | White to orange or green powder/crystal | [1] |
| Hazard Classification | Corrosive; Causes severe skin burns and eye damage | [1] |
| Synonyms | 6-Methyl-2-picolyl chloride hydrochloride | N/A |
1.2. Significance in Synthesis
The strategic placement of the chloromethyl and methyl groups on the pyridine scaffold makes this compound a highly valuable intermediate. It is frequently employed in the synthesis of complex molecules where a substituted pyridine ring is a key pharmacophore or an essential ligand for metal complexation.[2][3] Its role as an alkylating agent is central to its utility.[4]
The Primary Reactive Site: The Chloromethyl Group
The most accessible and frequently targeted reactive site on the 2-(chloromethyl)-6-methylpyridine molecule is the sp³-hybridized carbon of the chloromethyl group. This site is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions.
2.1. Mechanism: Bimolecular Nucleophilic Substitution (Sₙ2)
The reaction proceeds via a classic Sₙ2 pathway. A nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion as the leaving group. This occurs in a single, concerted step involving a trigonal bipyramidal transition state. The carbon atom is considered "benzylic-like" due to its proximity to the aromatic pyridine ring, which helps stabilize the transition state.
Caption: General Sₙ2 mechanism at the chloromethyl group.
The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Key factors influencing this reaction include the strength of the nucleophile, solvent polarity, and steric hindrance around the reaction center.[5]
2.2. Synthetic Protocol: N-Alkylation of an Amine
This protocol details a representative Sₙ2 reaction. The choice of a non-nucleophilic base is critical to deprotonate the starting amine without competing in the substitution reaction and to neutralize the HCl by-product.
Objective: To synthesize N-(6-methylpyridin-2-yl)methyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to create a suspension (approx. 0.2 M).
-
Add anhydrous potassium carbonate (2.5 eq). The base neutralizes the hydrochloride and the HCl generated during the reaction.
-
Add aniline (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the desired product.
The Secondary Reactive System: The Pyridine Ring
While the chloromethyl group is the primary site of reactivity, the pyridine ring itself possesses electrophilic character, making it susceptible to nucleophilic attack under certain conditions.
3.1. The Role of the Pyridine Nitrogen and Ring Activation
In its free base form, the pyridine nitrogen is nucleophilic.[6] However, in the hydrochloride salt, the nitrogen is protonated. This protonation, or the coordination to a Lewis acid, dramatically alters the ring's electronic properties. The positively charged nitrogen atom acts as a powerful electron-withdrawing group, significantly increasing the electrophilicity of the carbon atoms within the ring, especially at the ortho (C2, C6) and para (C4) positions. This electronic activation makes the ring vulnerable to attack by strong nucleophiles.
Caption: Equilibrium and activation of the pyridine ring.
3.2. Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) on the pyridine ring is a potential secondary reaction pathway. For this to occur, a leaving group must be present on the ring itself. While the parent molecule does not have a leaving group on the ring, derivatives like 2-chloro-6-(chloromethyl)pyridine do.[7] In such cases, a strong nucleophile can attack the electron-deficient carbon (e.g., C2), forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group (e.g., chloride).[8] Recent studies suggest that some SₙAr reactions may also proceed through a concerted mechanism, bypassing a stable intermediate.[9]
Chemoselectivity: Directing Reactivity
The primary challenge and opportunity when using this compound is controlling the chemoselectivity between the Sₙ2 reaction at the chloromethyl group and potential reactions involving the pyridine ring.
4.1. Sₙ2 vs. SₙAr: A Comparative Analysis
For the title compound, Sₙ2 at the chloromethyl group is overwhelmingly favored. The C(sp³)-Cl bond is significantly more reactive towards typical nucleophiles than the C(sp²)-H bonds of the pyridine ring. SₙAr would require much harsher conditions and is not a common pathway for this specific molecule unless further activating groups or leaving groups are present on the ring.
| Factor | Favors Sₙ2 at -CH₂Cl | Favors SₙAr on the Ring (in derivatives) |
| Nucleophile | Soft, moderately basic (e.g., RSH, R₂NH, N₃⁻)[10] | Hard, strong (e.g., RO⁻, R₂N⁻) |
| Temperature | Mild to moderate (Room temp. to ~80 °C) | Elevated temperatures |
| Substrate | Good leaving group on sp³ carbon (Cl⁻) | Leaving group on sp² carbon + activating group (e.g., -NO₂) |
| Reaction Control | Kinetically controlled | Thermodynamically controlled |
4.2. Workflow for Synthetic Strategy
The choice of reaction conditions is paramount to achieving the desired synthetic outcome. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selective functionalization.
Conclusion
This compound is a versatile and valuable reagent whose reactivity is dominated by two key features: the highly electrophilic carbon of the chloromethyl group and the electronically adaptable pyridine ring. The primary pathway for synthetic transformation is the Sₙ2 reaction at the chloromethyl position, which proceeds readily with a wide range of nucleophiles under mild conditions. While the pyridine ring can be activated towards nucleophilic attack, particularly in its protonated state, this reactivity is generally secondary and requires specific substrate features and more forcing conditions. A thorough understanding of these competing reactivities allows the synthetic chemist to strategically design protocols that selectively target the desired site, unlocking the full potential of this important building block.
References
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Derivatives from 2-(Chloromethyl)-6-methylpyridine Hydrochloride
Abstract
This comprehensive guide details the strategic synthesis of diverse molecular derivatives starting from the versatile building block, 2-(Chloromethyl)-6-methylpyridine hydrochloride. This key intermediate is pivotal in the development of numerous pharmaceutical agents, most notably proton pump inhibitors (PPIs) like Esomeprazole.[1][2][3] We will explore the fundamental chemical principles governing its reactivity, focusing on nucleophilic substitution pathways. This document provides researchers, chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of ether, amine, and thioether derivatives, complete with mechanistic insights, workflow visualizations, and comparative data to guide experimental design and optimization.
Introduction: The Strategic Importance of the 2-(Chloromethyl)-6-methylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[4][5][6] The molecule 2-(Chloromethyl)-6-methylpyridine, in particular, offers a unique combination of features: a nucleophilic pyridine nitrogen and an electrophilic chloromethyl group. The chloromethyl group at the 2-position is structurally analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions (SN2).[7][8] This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.
Its most prominent application is in the synthesis of the 2-pyridylmethylsulfinylbenzimidazole pharmacophore, which is the core of all major proton pump inhibitors (PPIs), including Omeprazole, Lansoprazole, and Esomeprazole.[9][10][11] In these syntheses, the chloromethyl group serves as the electrophilic handle for coupling with a substituted benzimidazole-2-thiol. Understanding and mastering the reactivity of this intermediate is therefore critical for researchers in the fields of anti-ulcerative drug discovery and broader medicinal chemistry.[12]
Core Chemical Principles: The Nucleophilic Substitution Pathway
The primary synthetic route for derivatization is the bimolecular nucleophilic substitution (SN2) reaction at the methylene carbon.[8][13]
Key Mechanistic Features:
-
Electrophilic Center: The carbon atom of the chloromethyl (-CH₂Cl) group is electron-deficient due to the inductive effect of the adjacent chlorine atom, making it an excellent electrophile.
-
Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore a good leaving group, facilitating the substitution reaction.
-
Concerted Mechanism: In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This is a single-step, concerted process.[8]
The starting material is supplied as a hydrochloride salt to improve its stability and handling.[14] A critical, mandatory first step in any synthesis is the neutralization of this salt to generate the reactive free base, 2-(chloromethyl)-6-methylpyridine. This is typically achieved by treatment with a mild inorganic or organic base.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The starting material and many reagents are irritants.
Protocol 1: Synthesis of O-Linked Derivatives (Ethers)
This protocol describes the synthesis of an aryloxy-methyl-pyridine derivative, a common structural motif in medicinal chemistry. The reaction proceeds via a Williamson ether synthesis mechanism.
Scientist's Note: Phenols are weakly acidic. A base such as potassium carbonate is required to deprotonate the hydroxyl group, forming the more potent phenoxide nucleophile. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation (K⁺) without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.
Step-by-Step Methodology: Synthesis of 2-((4-methoxyphenoxy)methyl)-6-methylpyridine
-
Free Base Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM). Add saturated aqueous sodium bicarbonate solution and stir vigorously for 15-20 minutes until all solids dissolve. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.
-
Reaction Setup: To a new, dry round-bottom flask under a nitrogen atmosphere, add p-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF, 0.5 M).
-
Addition of Electrophile: Add the freshly prepared 2-(chloromethyl)-6-methylpyridine free base (1.0 eq), dissolved in a small amount of DMF, to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Synthesis of N-Linked Derivatives (Amines)
This protocol details the reaction with a secondary amine (morpholine) to form a tertiary amine derivative.
Scientist's Note: Amines are sufficiently nucleophilic to displace the chloride directly. A base is included to scavenge the HCl that is generated in situ, preventing the protonation and deactivation of the amine nucleophile.
Step-by-Step Methodology: Synthesis of 4-((6-methylpyridin-2-yl)methyl)morpholine
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (0.3 M).
-
Addition of Reagents: Add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 10-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the chloromethyl starting material.
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. If necessary, purify the crude product via column chromatography (silica gel, DCM/methanol gradient).
Protocol 3: Synthesis of S-Linked Derivatives (Thioethers)
This protocol is a key transformation for the synthesis of PPI precursors. It demonstrates the high affinity of soft sulfur nucleophiles for the electrophilic chloromethyl carbon.[7]
Scientist's Note: Thiols, like phenols, require a base to generate the more nucleophilic thiolate anion. The reaction is typically fast and efficient at room temperature. This specific type of reaction forms the core of industrial syntheses for drugs like Esomeprazole, where a substituted benzimidazole-2-thiol is used as the nucleophile.[10][15]
Step-by-Step Methodology: Synthesis of 2-((4-chlorophenylthio)methyl)-6-methylpyridine
-
Thiolate Formation: To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M) in a round-bottom flask, add 4-chlorothiophenol (1.1 eq) at room temperature. Stir for 15 minutes to allow for the formation of the potassium thiophenolate salt.
-
Electrophile Preparation: In a separate flask, prepare the 2-(chloromethyl)-6-methylpyridine free base from its hydrochloride salt (1.0 eq) as described in Protocol 1.
-
Reaction: Add a solution of the freshly prepared free base in DMF to the thiophenolate mixture.
-
Monitoring: Stir the reaction at room temperature for 2-3 hours. The reaction is often complete within this time. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing & Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Summary of Synthetic Strategies
The following table summarizes the reaction conditions for generating various derivatives from 2-(Chloromethyl)-6-methylpyridine.
| Derivative Class | Nucleophile (Nu-H) | Base | Typical Solvent | Temperature (°C) | Product Structure |
| Ether | Alcohol (R-OH) | NaH, K₂CO₃ | THF, DMF | 25 - 70 | R-O-CH₂-(Py) |
| Aryl Ether | Phenol (Ar-OH) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | Ar-O-CH₂-(Py) |
| Secondary Amine | Primary Amine (R-NH₂) | K₂CO₃, Et₃N | Acetonitrile, THF | 25 - 82 | R-NH-CH₂-(Py) |
| Tertiary Amine | Secondary Amine (R₂NH) | K₂CO₃, Et₃N | Acetonitrile, THF | 25 - 82 | R₂N-CH₂-(Py) |
| Thioether | Thiol (R-SH) | K₂CO₃, NaH | DMF, Ethanol | 25 - 60 | R-S-CH₂-(Py) |
| Azide | Sodium Azide (NaN₃) | None | DMF, Acetonitrile | 60 - 80 | N₃-CH₂-(Py) |
(Py) represents the 6-methylpyridin-2-yl moiety.
Conclusion
This compound is a robust and highly adaptable chemical intermediate. Its value in synthetic and medicinal chemistry is derived from the predictable and efficient reactivity of the chloromethyl group in SN2 reactions. By selecting the appropriate nucleophile and optimizing reaction conditions, a vast chemical space can be accessed, enabling the rapid generation of libraries for screening and the targeted synthesis of complex pharmaceutical agents. The protocols outlined in this document provide a solid and reliable foundation for researchers to build upon in their synthetic endeavors.
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Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole | Journal of Chemical Education. (URL: [Link])
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A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. (URL: [Link])
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- Preparation method of 2-methyl-6-(chloromethyl)
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Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed. (URL: [Link])
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Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Springer. (URL: [Link])
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - Taylor & Francis Online. (URL: [Link])
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (URL: [Link])
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar. (URL: [Link])
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Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate. (URL: [Link])
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. (URL: [Link])
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The Role of Pyridine Derivatives in Modern Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Application Notes and Protocols: Leveraging 2-(Chloromethyl)-6-methylpyridine Hydrochloride as a Versatile Building Block in Medicinal Chemistry
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure present in a multitude of FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Among the vast arsenal of pyridine-based reagents, 2-(Chloromethyl)-6-methylpyridine hydrochloride stands out as a highly versatile and reactive building block. This guide provides an in-depth exploration of its chemical properties, core synthetic applications, and strategic implementation in drug discovery programs, particularly in the synthesis of kinase inhibitors. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this key intermediate.
Introduction: The Strategic Importance of the Pyridine Moiety
The unique electronic properties of the pyridine ring, coupled with its capacity for hydrogen bonding and metabolic stability, make it a highly sought-after motif in drug design.[2] It is the second most common nitrogen heterocycle found in pharmaceuticals, a testament to its broad utility.[1] this compound serves as an invaluable precursor for introducing the 6-methyl-2-pyridylmethyl moiety into target molecules. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, while the chloromethyl group provides a reactive electrophilic handle for a wide array of nucleophilic substitution reactions.[5] This combination of stability and reactivity makes it an essential tool for constructing complex molecular architectures.[6]
Physicochemical Properties & Reactivity Profile
The utility of this compound stems from its distinct structural features. The primary reactive site is the benzylic-type chloride, which is highly susceptible to S_N2 displacement by a broad range of nucleophiles.[5][7] The electron-withdrawing nature of the pyridine ring further activates the chloromethyl group towards substitution. The methyl group at the 6-position provides steric and electronic modulation, which can be strategically exploited to influence binding interactions in the final active pharmaceutical ingredient (API).
| Property | Value |
| CAS Number | 3099-30-7[8] |
| Molecular Formula | C₇H₉Cl₂N[8] |
| Molecular Weight | 178.06 g/mol [8] |
| Appearance | Solid[8] |
| Primary Application | Alkylating agent for nucleophilic substitution[5][6] |
| Key Reactive Site | Chloromethyl group |
Core Synthetic Protocols: Nucleophilic Substitution Reactions
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. The following protocols provide detailed, step-by-step methodologies for common transformations that are fundamental to its application in medicinal chemistry.
General Experimental Workflow
The following diagram outlines a typical workflow for reactions involving this building block. Specific conditions will vary based on the nucleophile and desired transformation.
Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: N-Alkylation of Amines
This reaction is crucial for linking the pyridine motif to amine-containing scaffolds, a common strategy in building kinase inhibitors and other targeted therapies.
-
General Reaction Scheme: R¹R²NH + ClCH₂-(6-Me-Py)·HCl → R¹R²N-CH₂-(6-Me-Py)
-
Rationale: The reaction proceeds via a standard S_N2 mechanism. A base is required to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. Carbonate bases like K₂CO₃ or Cs₂CO₃ are often preferred for their moderate reactivity and ease of removal. Acetonitrile and DMF are excellent solvent choices due to their polar aprotic nature, which effectively solvates the ions involved without interfering with the nucleophile.
-
Detailed Step-by-Step Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add the amine nucleophile (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the amine.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Protocol 2: O-Alkylation of Phenols
This protocol is used to synthesize pyridyl ethers, which can function as key structural elements or metabolically stable replacements for esters.
-
General Reaction Scheme: Ar-OH + ClCH₂-(6-Me-Py)·HCl → Ar-O-CH₂-(6-Me-Py)
-
Rationale: Phenols are less nucleophilic than amines and require a stronger base to be deprotonated to the more reactive phenoxide. Sodium hydride (NaH) is effective but requires careful handling. Cesium carbonate (Cs₂CO₃) is a safer and often more effective alternative, leading to faster reaction rates. DMF is the solvent of choice as it readily dissolves the resulting phenoxide salt.
-
Detailed Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous Dimethylformamide (DMF) (to 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add a solution of this compound (1.2 eq) in a minimum amount of anhydrous DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with EtOAc (3x). Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Protocol 3: S-Alkylation of Thiols
Thioethers are important functionalities in many drug candidates. Thiols are excellent nucleophiles and react readily with this compound.
-
General Reaction Scheme: R-SH + ClCH₂-(6-Me-Py)·HCl → R-S-CH₂-(6-Me-Py)
-
Rationale: Thiols are highly nucleophilic and typically react under milder conditions than alcohols or even some amines. A gentle base like K₂CO₃ is usually sufficient to deprotonate the thiol to the highly reactive thiolate anion.[7] The reaction is often rapid at room temperature.
-
Detailed Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in DMF or ethanol (to 0.5 M).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and this compound (1.1 eq).
-
Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor progress by TLC or LC-MS.
-
Once the starting thiol is consumed, dilute the reaction mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
| Reaction Type | Typical Nucleophile | Recommended Base | Solvent | Temperature (°C) |
| N-Alkylation | Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, Et₃N | ACN, DMF | 25 - 80 |
| O-Alkylation | Phenol, Alcohol | NaH, Cs₂CO₃ | DMF, THF | 0 - 60 |
| S-Alkylation | Thiol | K₂CO₃ | DMF, EtOH | 25 |
Strategic Application in Drug Discovery: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics, and many approved drugs feature a substituted pyrimidine or pyridine core that interacts with the ATP-binding site's hinge region.[9][10] this compound is an ideal building block for introducing a functionalized "headpiece" designed to occupy the solvent-exposed region of the kinase, often leading to improved potency and selectivity.
The following diagram illustrates a hypothetical, yet plausible, synthetic strategy for incorporating the 6-methyl-2-pyridylmethyl moiety into a generic kinase inhibitor scaffold. This strategy involves an initial S_N2 reaction followed by a palladium-catalyzed cross-coupling reaction to complete the core structure.
Caption: A plausible synthetic route to a kinase inhibitor.
This two-step approach is highly efficient. The N-alkylation first installs the pyridine moiety, and the subsequent Suzuki coupling allows for the introduction of diverse aryl or heteroaryl groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This strategy underscores the building block's role in facilitating modular and convergent syntheses in modern drug discovery.
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5][11]
-
Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[8]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) to prevent degradation from moisture.[5]
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its predictable reactivity in nucleophilic substitution reactions provides a reliable method for incorporating the 6-methyl-2-pyridylmethyl group into a wide range of molecular scaffolds. The protocols and strategic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in the design and synthesis of novel therapeutic agents, thereby accelerating the drug discovery process.
References
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- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- Chem-Impex. 2-Methyl-6-chloromethylpyridine hydrochloride.
- Benchchem. Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis.
- Chemsrc. (2025). 2-(Chloromethyl)-6-methylpyridine | CAS#:3099-29-4.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
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- University of Dundee. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
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Application Notes and Protocols for Reaction Monitoring of 2-(Chloromethyl)-6-methylpyridine Hydrochloride Utilizing TLC, HPLC, and GC-MS
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, 2-(chloromethyl)-6-methylpyridine hydrochloride serves as a critical intermediate. Its reactive chloromethyl group allows for the facile introduction of the 6-methyl-2-pyridylmethyl moiety into a diverse range of molecular scaffolds. The efficiency and success of these synthetic transformations hinge on precise reaction monitoring. This comprehensive guide provides detailed application notes and validated protocols for the three most common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of analytical method is dictated by the specific requirements of the reaction, including the polarity of reactants and products, the need for quantitative versus qualitative data, and the complexity of the reaction mixture. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions and implement robust analytical strategies for monitoring reactions involving this compound.
Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Approach
TLC is an indispensable tool for the real-time, qualitative monitoring of chemical reactions. Its simplicity, speed, and low cost make it the first line of analysis in many synthetic laboratories. For reactions involving this compound, TLC can effectively track the consumption of the starting material and the formation of the product, helping to determine the reaction's endpoint. A similar approach is often used for monitoring reactions of other heterocyclic building blocks.[1]
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). The polarity of the compounds dictates their affinity for the stationary phase. Less polar compounds travel further up the plate with the mobile phase, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica and move shorter distances.
Protocol for TLC Monitoring
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Solvents (reagent grade): ethyl acetate, hexanes, dichloromethane, methanol, triethylamine
Procedure:
-
Solvent System Selection: The choice of the mobile phase is crucial for achieving good separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity can be adjusted to optimize the separation. For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape by minimizing tailing.
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of the starting material, this compound, in a suitable solvent (e.g., methanol or dichloromethane) to serve as a reference.
-
During the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
On a TLC plate, draw a faint pencil line approximately 1 cm from the bottom.
-
Spot the starting material reference, a co-spot (starting material and reaction mixture), and the reaction mixture on the pencil line, ensuring the spots are small and do not touch.
-
-
Development:
-
Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spots.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Pyridine-containing compounds often quench the fluorescence of the indicator in the TLC plate, appearing as dark spots.
-
If the compounds are not UV-active or for better visualization, the plate can be stained. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds.
-
Data Interpretation:
By comparing the spots of the reaction mixture with the starting material, one can monitor the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis and Purity Assessment
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures. Its high resolution and sensitivity make it ideal for separating complex mixtures and accurately determining the concentration of reactants, products, and byproducts. The analysis of pyridine and its derivatives by HPLC is a well-established practice.[2][3][4]
Principle of Separation
In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for analyzing compounds like this compound.
Protocol for HPLC Monitoring
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade solvents: acetonitrile, methanol, water
-
Additives: formic acid or trifluoroacetic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: A common mobile phase for pyridine derivatives is a mixture of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape and resolution.[2][3]
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A gradient elution allows for the separation of compounds with a range of polarities. |
| Gradient | 5% B to 95% B over 15 minutes | This is a good starting point and can be optimized based on the separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 265 nm | Pyridine derivatives typically have a strong UV absorbance around this wavelength. |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration. |
Data Analysis:
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. For quantitative analysis, a calibration curve can be generated using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Structural Elucidation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for each component in a mixture. This makes it an excellent tool for identifying and quantifying reactants, products, and impurities. For non-volatile or polar compounds like this compound, derivatization is often necessary to improve their volatility and thermal stability for GC analysis.[5]
Principle of Separation and Detection
In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the compounds' boiling points and their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that can be used for structural identification.
Protocol for GC-MS Monitoring with Derivatization
Instrumentation and Materials:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (as a catalyst)[6]
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw a small aliquot from the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film | A versatile, low-polarity column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the derivatized sample. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is better for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A typical temperature program that can be optimized for the specific separation. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40-500 amu | Covers the expected mass range of the derivatized compounds. |
Data Analysis:
The total ion chromatogram (TIC) will show the separation of the different components in the reaction mixture. By extracting the mass spectrum for each peak, one can identify the starting material, product, and any byproducts by comparing their fragmentation patterns with known standards or mass spectral libraries. Quantitative analysis can be performed by creating a calibration curve using an internal standard.
Visualization of Analytical Workflows
TLC Workflow
Caption: Workflow for monitoring reactions using TLC.
HPLC Workflow
Caption: Workflow for quantitative analysis by HPLC.
GC-MS Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Conclusion
The successful synthesis of molecules derived from this compound relies on the careful monitoring of the reaction progress. This guide provides a comprehensive overview and detailed protocols for utilizing TLC, HPLC, and GC-MS for this purpose.
-
TLC offers a rapid, qualitative assessment of the reaction.
-
HPLC provides robust quantitative data and is ideal for purity analysis.
-
GC-MS , particularly with derivatization, delivers high-resolution separation and definitive structural identification of reaction components.
By selecting the appropriate analytical method and following the detailed protocols outlined in this document, researchers can optimize reaction conditions, ensure product quality, and accelerate their research and development efforts.
References
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Sessions, A. L. (2009). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
ResearchGate. (2014). Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds. Could we do this without solvent?. Retrieved from [Link]
Sources
Large-scale synthesis considerations for 2-(Chloromethyl)-6-methylpyridine hydrochloride
An Application Note for the Scalable Synthesis of 2-(Chloromethyl)-6-methylpyridine Hydrochloride
Topic: Large-scale Synthesis Considerations for this compound Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its efficient and controlled production on a large scale is critical for the supply chain of numerous commercial products. This application note provides a detailed, in-depth guide to a robust and scalable synthetic route starting from 2,6-lutidine. The chosen pathway proceeds through an N-oxide intermediate, which allows for selective functionalization of one methyl group, thereby avoiding common issues of over-chlorination and low yields associated with direct free-radical chlorination. We present a comprehensive, step-by-step protocol, critical process parameters, and in-depth safety considerations required for transitioning this synthesis from the laboratory bench to an industrial scale.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Specifically, functionalized picolines like 2-(chloromethyl)-6-methylpyridine serve as versatile building blocks. The chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of the picolinyl moiety into larger, more complex molecules. However, the synthesis of this intermediate is not without its challenges. The primary difficulty lies in achieving selective mono-chlorination of the two chemically similar methyl groups of the 2,6-lutidine starting material. Direct chlorination methods often lead to a mixture of mono-, di-, and polychlorinated products, which are difficult to separate and result in significant yield loss.
This guide details a multi-step, controlled synthesis that overcomes these limitations, making it suitable for industrial production where purity, consistency, and safety are paramount.
Synthetic Strategy and Rationale
The selected strategy involves a four-step sequence beginning with the readily available and cost-effective starting material, 2,6-lutidine. This N-oxide pathway is superior for large-scale synthesis due to its high regioselectivity and the use of manageable reaction conditions.
The overall transformation is as follows:
-
N-Oxidation: 2,6-Lutidine is oxidized to 2,6-Lutidine N-oxide. This step activates the pyridine ring and modifies the reactivity of the adjacent methyl groups.
-
Acetoxylation: The N-oxide undergoes rearrangement in the presence of acetic anhydride to selectively form 2-(acetoxymethyl)-6-methylpyridine.
-
Hydrolysis: The acetate ester is hydrolyzed to yield 2-(hydroxymethyl)-6-methylpyridine.
-
Chlorination: The primary alcohol is converted to the final product, this compound, using thionyl chloride.
This approach ensures that functionalization occurs at only one of the methyl groups, providing a clean and efficient route to the desired product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocols
The following protocols are designed for laboratory-scale synthesis and provide a basis for process scale-up.
Protocol 1: Synthesis of 2,6-Lutidine N-oxide
This procedure is adapted from established methods for the N-oxidation of pyridines.[1]
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermocouple, and a condenser.
-
Charge: To the reactor, add 2,6-lutidine (1.0 eq) followed by glacial acetic acid (1.0-1.1 eq).
-
Heating: Begin stirring and heat the mixture to 70-75°C.
-
Oxidant Addition: Slowly add hydrogen peroxide (30% solution, 1.3-1.5 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 80°C. The addition is exothermic and requires careful monitoring.
-
Reaction: Maintain the reaction mixture at 75-80°C for 10-14 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining peroxide. The product is typically carried forward into the next step after removing the solvent under reduced pressure.
Protocol 2: Synthesis of 2-(Acetoxymethyl)-6-methylpyridine
This step involves the Boekelheide-type rearrangement of the N-oxide.
-
Setup: Use the same reactor setup as the previous step, ensuring it is dry.
-
Charge: Add the crude 2,6-lutidine N-oxide from the previous step to the reactor. Add acetic anhydride (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 130-140°C) for 4-6 hours. Monitor the reaction progress by TLC or GC until the N-oxide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride. Neutralize the mixture with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetate product, which can be purified by distillation if necessary.
Protocol 3: Synthesis of 2-(Hydroxymethyl)-6-methylpyridine
This is a standard saponification (hydrolysis) of the acetate ester.
-
Setup: A reactor equipped with a stirrer, thermocouple, and condenser is sufficient.
-
Charge: Dissolve the crude 2-(acetoxymethyl)-6-methylpyridine in a suitable solvent like methanol or ethanol.
-
Hydrolysis: Add an aqueous solution of a base (e.g., 2M sodium hydroxide) and heat the mixture to 50-60°C for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: After cooling, neutralize the reaction mixture with acid (e.g., HCl). Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue multiple times with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-(hydroxymethyl)-6-methylpyridine. This product is often a solid or oil and can be purified by crystallization or chromatography if needed.
Protocol 4: Synthesis of this compound
This final step involves a hazardous reagent and must be performed with extreme caution. The reaction converts the primary alcohol to the desired chloromethyl group.[2]
-
Setup: The reaction must be performed in a well-ventilated fume hood. The reactor must be completely dry and equipped with a mechanical stirrer, thermocouple, addition funnel, and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Charge: Dissolve the 2-(hydroxymethyl)-6-methylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.1-1.3 eq) dropwise via the addition funnel.[1] This addition is highly exothermic and generates significant amounts of gas. Maintain a slow addition rate to keep the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-3 hours.[3][4] Monitor the reaction by TLC or HPLC until the starting alcohol is fully consumed.
-
Isolation: The product hydrochloride salt is often insoluble in the reaction solvent and will precipitate. Collect the solid product by filtration.
-
Purification: Wash the filter cake with cold, dry solvent (e.g., acetone or a mixture of acetone and petroleum ether) to remove any impurities.[5] Dry the final product under vacuum to yield this compound as a solid.
Process Safety and Hazard Analysis for Scale-Up
Transitioning this synthesis to a larger scale requires a rigorous focus on safety, particularly for the final chlorination step involving thionyl chloride.
Handling Thionyl Chloride (SOCl₂):
Thionyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent.[6][7]
-
Toxicity and Corrosivity: It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[8][9] Inhalation may cause respiratory irritation.[9]
-
Reactivity: It reacts violently with water, liberating toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[7][9] It is also incompatible with bases, alcohols, and amines.[7]
-
Engineering Controls: All operations must be conducted in a closed system or within a high-performance chemical fume hood.[7][10] Adequate ventilation is critical.[6] Ensure that eyewash stations and safety showers are immediately accessible.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton) must be worn. Always inspect gloves before use.[6]
-
Eye/Face Protection: Tightly fitting safety goggles and a full-face shield are required.[6][7]
-
Body Protection: A chemical-resistant suit or apron is necessary to protect against splashes.[6]
-
Respiratory Protection: If there is any risk of inhalation, a full-face respirator with an appropriate acid gas cartridge or a self-contained breathing apparatus (SCBA) must be used.[7][8]
-
Caption: Logic diagram for safety protocols when handling thionyl chloride.
Quality Control and Analytical Methods
Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and identifying impurities.[11]
| Technique | Principle | Application in this Synthesis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | The primary method for purity assessment and quantitative assay of the final product and key intermediates. High resolution allows for the separation and quantification of impurities.[12] |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte in a gaseous mobile phase. | Useful for monitoring the consumption of volatile starting materials like 2,6-lutidine and the formation of intermediates. Can also detect volatile impurities. |
| LC-Mass Spectrometry (LC/MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | A highly sensitive and selective method for identifying and quantifying trace-level impurities, including potential genotoxic impurities.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Essential for structural confirmation of all intermediates and the final product. Provides definitive information on the molecular structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Used for functional group analysis to confirm transformations, such as the conversion of the -OH group in the alcohol to the C-Cl bond in the final product. |
Summary of Critical Process Parameters
| Step | Key Reagents | Molar Ratio (to starting material) | Temperature (°C) | Typical Reaction Time | Anticipated Yield |
| 1. N-Oxidation | 2,6-Lutidine, H₂O₂, Acetic Acid | 1 : 1.3-1.5 : 1.0-1.1 | 70-80 | 10-14 hours | >90% (crude) |
| 2. Acetoxylation | 2,6-Lutidine N-oxide, Acetic Anhydride | 1 : 2.0-3.0 | 130-140 | 4-6 hours | 75-85% |
| 3. Hydrolysis | Acetate Intermediate, NaOH | 1 : 1.5-2.0 | 50-60 | 2-4 hours | >95% (crude) |
| 4. Chlorination | Alcohol Intermediate, Thionyl Chloride | 1 : 1.1-1.3 | 0-25 | 1-3 hours | 80-90% |
Conclusion
The described N-oxide pathway provides a reliable, selective, and scalable method for the synthesis of this compound. By carefully controlling reaction conditions and adhering to stringent safety protocols, particularly when handling thionyl chloride, this process can be safely and efficiently implemented on an industrial scale. The use of robust in-process controls and final product analysis ensures the production of a high-purity intermediate suitable for the demanding requirements of the pharmaceutical and agrochemical industries.
References
-
Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride (Version 3.1). Available from: [Link]
- CN104945312A - Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Google Patents.
- CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. Google Patents.
- CN105801309A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents.
- CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride. Google Patents.
-
PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available from: [Link]
- CN105801309A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents.
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
-
Angene. 2-Chloro-6-(trichloromethyl)pyridine: A Key Intermediate in Specialty Chemical Synthesis. Available from: [Link]
-
PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link]
-
ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. Available from: [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]
-
ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link]
-
NIST. 2,6-Lutidine-N-oxide. NIST Chemistry WebBook. Available from: [Link]
-
Chemistry LibreTexts. Quality Control. Available from: [Link]
- US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method. Google Patents.
- CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide. Google Patents.
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- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 2. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com:443 [carlroth.com:443]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: The Strategic Utility of 2-(Chloromethyl)-6-methylpyridine Hydrochloride in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-(Chloromethyl)-6-methylpyridine hydrochloride, a versatile heterocyclic building block in the development of modern agrochemicals. With a focus on practical application for research scientists and professionals in the agrochemical industry, this document elucidates the chemical principles, reaction mechanisms, and detailed protocols for the use of this precursor. A primary application detailed herein is the synthesis of a novel benzothiazole-based fungicide, showcasing the strategic importance of the pyridinylmethyl moiety in constructing biologically active molecules. This guide emphasizes experimental causality, safety, and reproducibility to empower researchers in the design and execution of innovative agrochemical synthesis.
Introduction: The Pyridinylmethyl Scaffold in Agrochemical Design
The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, owing to its presence in numerous natural products and its ability to engage in various biological interactions. The introduction of a chloromethyl group onto the pyridine ring, as in this compound, provides a highly reactive electrophilic center. This "activated" handle is amenable to nucleophilic substitution reactions, allowing for the facile covalent linkage of the pyridinylmethyl moiety to a wide array of molecular frameworks. This strategy has been instrumental in the development of several classes of potent agrochemicals, including neonicotinoid insecticides and a variety of fungicides and herbicides.
The hydrochloride salt form of 2-(Chloromethyl)-6-methylpyridine enhances its stability and handling properties, making it a convenient starting material for multi-step syntheses. In a typical reaction, the hydrochloride is neutralized in situ to liberate the free base, which then reacts with the desired nucleophile. The 6-methyl substituent on the pyridine ring can also influence the electronic properties and metabolic stability of the final agrochemical product, potentially enhancing its efficacy and selectivity.
Core Application: Synthesis of a Benzothiazole-Based Fungicide
To illustrate the practical application of this compound, this section details the synthesis of a potential fungicide, 2-((6-methylpyridin-2-yl)methylthio)benzo[d]thiazole. Benzothiazole derivatives are a well-established class of fungicides, and the incorporation of a pyridinylmethyl group can enhance their systemic activity and spectrum of control.
The synthetic strategy hinges on a classic nucleophilic substitution reaction where the thiol group of 2-mercaptobenzothiazole displaces the chloride of 2-(chloromethyl)-6-methylpyridine.
Overall Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: the preparation of the key intermediate, this compound, followed by its reaction with 2-mercaptobenzothiazole.
Caption: Two-stage synthetic workflow for the target fungicide.
Mechanistic Insight: Nucleophilic Substitution
The key bond-forming step is an SN2 reaction. The basic conditions deprotonate the thiol group of 2-mercaptobenzothiazole, forming a potent thiolate nucleophile. This nucleophile then attacks the electrophilic methylene carbon of 2-(chloromethyl)-6-methylpyridine, displacing the chloride leaving group.
Caption: Mechanism of the nucleophilic substitution reaction.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of this compound
This protocol details the conversion of the corresponding alcohol to the desired chloromethylpyridine hydrochloride using thionyl chloride.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methyl-6-(hydroxymethyl)pyridine | 123.15 | 10.0 g | 81.2 |
| Thionyl chloride (SOCl₂) | 118.97 | 14.5 mL (23.8 g) | 200 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 2-methyl-6-(hydroxymethyl)pyridine (10.0 g, 81.2 mmol) and toluene (100 mL).
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (14.5 mL, 200 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, cool the mixture to room temperature. The product will precipitate as a white solid.
-
Filter the solid under vacuum, wash with cold toluene (2 x 20 mL), and dry in a vacuum oven at 40 °C to a constant weight.
-
The expected yield is typically high, providing the product as a white to off-white crystalline solid.
Protocol 2: Synthesis of 2-((6-methylpyridin-2-yl)methylthio)benzo[d]thiazole
This protocol describes the nucleophilic substitution reaction to form the target fungicide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 178.06 | 5.0 g | 28.1 |
| 2-Mercaptobenzothiazole | 167.25 | 4.7 g | 28.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.5 g | 61.5 |
| Acetonitrile (CH₃CN) | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzothiazole (4.7 g, 28.1 mmol), potassium carbonate (8.5 g, 61.5 mmol), and acetonitrile (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (5.0 g, 28.1 mmol) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile (20 mL).
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Data Summary and Expected Results
| Parameter | Protocol 1 | Protocol 2 |
| Product | This compound | 2-((6-methylpyridin-2-yl)methylthio)benzo[d]thiazole |
| Appearance | White to off-white crystalline solid | Pale yellow solid |
| Typical Yield | > 90% | 85-95% |
| Purity (by HPLC) | > 98% | > 97% (after recrystallization) |
| Reaction Time | 2-3 hours | 4-6 hours |
| Reaction Temperature | 60 °C | Reflux (~82 °C) |
Conclusion
This compound serves as a highly effective and versatile intermediate for the synthesis of novel agrochemicals. The protocols detailed in this application note provide a robust and reproducible methodology for its preparation and subsequent use in the synthesis of a potential benzothiazole-based fungicide. The straightforward nature of the nucleophilic substitution chemistry, coupled with the stability of the hydrochloride precursor, makes this an attractive route for researchers engaged in the discovery and development of new crop protection agents. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of a wide range of other pyridinylmethyl-containing agrochemicals.
References
- Synthesis of 2-(Chloromethyl)pyridine Hydrochloride: While a direct citation for the 6-methyl analog's specific synthesis protocol is not readily available in the provided search results, the general method of converting a hydroxymethylpyridine to a chloromethylpyridine hydrochloride using thionyl chloride is a standard and widely documented organic transformation. A representative patent for the synthesis of the parent compound, 2-chloromethylpyridine hydrochloride, is CN111056992A. This patent describes the reaction of 2-pyridinemethanol with thionyl chloride.
-
Benzothiazole Derivatives in Fungicides: The use of benzothiazole and its derivatives as core structures in fungicides is well-established in the scientific literature. These compounds exhibit a broad spectrum of antifungal activity.
- Title: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytop
- Source: ResearchG
-
URL: [Link]
-
Nucleophilic Substitution with Thiols: The reaction of an alkyl halide with a thiol (or thiolate) to form a thioether is a fundamental reaction in organic synthesis, often referred to as the Williamson ether synthesis for thioethers.
- Title: Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
- Source: MDPI
-
URL: [Link]
Protocol for the functionalization of polymers with 2-(Chloromethyl)-6-methylpyridine hydrochloride
Application Notes: A-P-N-2026-01
Introduction and Significance
Functionalized polymers are at the forefront of pharmaceutical and biomedical research, transforming inert polymer backbones into intelligent therapeutic platforms.[1][2] By attaching specific bioactive moieties, polymers can be engineered for enhanced drug targeting, improved pharmacokinetics, and stimuli-responsive drug release.[1][3] The pyridine moiety, a key heterocycle in numerous bioactive compounds, imparts unique properties to polymer systems, including potential antimicrobial activity, fluorescence, and the ability to coordinate with metal ions.[4]
This application note provides a comprehensive, field-proven protocol for the functionalization of polymers containing nucleophilic groups (e.g., hydroxyl or thiol) with 2-(chloromethyl)-6-methylpyridine hydrochloride. This compound is an effective alkylating agent for introducing the picolyl group onto a polymer backbone.[5] The resulting picolyl-functionalized polymer is a valuable intermediate for applications ranging from drug delivery systems and gene therapy vectors to advanced materials and catalysis.[2][6]
Chemical Principles and Mechanism
The core of this protocol is a nucleophilic substitution reaction (SN2).[7][8] In this process, a nucleophilic group on the polymer backbone attacks the electrophilic carbon of the chloromethyl group on the pyridine derivative, displacing the chloride ion.
Key Reaction Steps:
-
Deprotonation (Activation): The hydrochloride salt of 2-(chloromethyl)-6-methylpyridine must first be neutralized. More importantly, the nucleophilic group on the polymer (e.g., a hydroxyl group, -OH) must be activated by a strong base. The base removes the acidic proton to generate a more potent nucleophile (e.g., an alkoxide ion, -O⁻). The choice of base is critical; it must be strong enough to deprotonate the polymer but not so strong as to cause backbone degradation. Sodium hydride (NaH) is often an excellent choice for this purpose.
-
Nucleophilic Attack: The activated nucleophile on the polymer chain attacks the carbon atom of the chloromethyl group (-CH₂Cl).
-
Displacement: The chloride ion (Cl⁻) is displaced as a leaving group, forming a stable covalent bond (e.g., an ether linkage) between the polymer and the 2-methyl-6-picolyl group.
The general reaction scheme is depicted below:
Polymer-XH + Base → Polymer-X⁻ M⁺ Polymer-X⁻ M⁺ + Cl-CH₂-(C₅H₃N-CH₃) → Polymer-X-CH₂-(C₅H₃N-CH₃) + MCl
(Where X = O, S, or other nucleophilic heteroatom)
The use of an anhydrous, polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is essential. These solvents effectively solvate the cations, leaving the nucleophile more reactive, and do not interfere with the reaction by protonating the activated polymer.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the quenching of the strong base and activated polymer by atmospheric moisture.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted based on the specific polymer and desired degree of functionalization.
Materials and Equipment
| Reagents | Equipment |
| Polymer with nucleophilic groups (e.g., Poly(vinyl alcohol)) | Schlenk flask or three-neck round-bottom flask |
| This compound | Magnetic stirrer and stir bars |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Schlenk line or inert gas (N₂/Ar) manifold |
| Anhydrous Dimethylformamide (DMF) | Syringes and needles |
| Anhydrous Methanol (for quenching) | Cannula for solvent transfer |
| Diethyl ether (for precipitation) | Centrifuge and tubes |
| Deionized water | Freeze-dryer (Lyophilizer) |
| Deuterated solvent for NMR (e.g., DMSO-d₆) | FTIR Spectrometer, NMR Spectrometer, GPC/SEC system |
Safety Precaution: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle it strictly under an inert atmosphere and in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step-by-Step Procedure
-
Polymer Dissolution:
-
Dry the starting polymer under vacuum at a suitable temperature (e.g., 60 °C) for 12-24 hours to remove any residual water.
-
In a flame-dried Schlenk flask under a positive pressure of nitrogen, dissolve the dried polymer in anhydrous DMF. The concentration will depend on the polymer's solubility but a 5-10% (w/v) solution is a typical starting point.
-
Rationale: Ensuring an anhydrous environment is the most critical factor for success, as any water will consume the sodium hydride and deactivate the polymer nucleophile.
-
-
Polymer Activation:
-
While stirring the polymer solution, add sodium hydride (NaH) portion-wise. A molar excess of 1.5 to 2.0 equivalents relative to the available functional groups on the polymer is recommended.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases. The solution may become more viscous or change color, indicating the formation of the polymer salt.
-
Rationale: A molar excess of base ensures complete deprotonation of the available functional groups, driving the reaction forward.
-
-
Functionalization Reaction:
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF. Add a slight molar excess (e.g., 1.2 equivalents) relative to the polymer's functional groups.
-
Using a cannula or syringe, slowly add the solution of the pyridine derivative to the activated polymer solution at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 24-48 hours.
-
Rationale: A slow addition at a low temperature helps to control any potential exotherm. The extended reaction time ensures maximum conversion.
-
-
Quenching and Work-up:
-
After the reaction period, cool the flask in an ice bath.
-
Slowly and carefully add anhydrous methanol dropwise to quench any unreacted NaH. You will observe gas evolution.
-
Rationale: Methanol safely reacts with excess NaH. It is less reactive than water, allowing for more controlled quenching.
-
-
Purification:
-
Pour the quenched reaction mixture into a large volume of a non-solvent, such as diethyl ether, with vigorous stirring to precipitate the functionalized polymer.
-
Isolate the polymer by centrifugation or filtration.
-
Redissolve the crude polymer in a minimal amount of a suitable solvent (e.g., deionized water or DMF) and re-precipitate. Repeat this process 2-3 times to remove unreacted reagents and salts.
-
For water-soluble polymers, dialysis against deionized water for 48-72 hours is a highly effective purification method.
-
Finally, dry the purified polymer under vacuum or by freeze-drying to obtain the final product.
-
Rationale: Precipitation and dialysis are crucial steps to ensure the removal of all low-molecular-weight impurities, which could interfere with subsequent characterization and applications.
-
Experimental Workflow Diagram
Caption: Workflow for polymer functionalization.
Characterization of the Final Product
Confirming the successful functionalization and determining the degree of substitution are crucial for quality control. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming covalent attachment and quantifying the degree of functionalization.
-
Procedure: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Results: Compare the spectrum of the functionalized polymer to the starting polymer. Look for the appearance of new signals corresponding to the pyridine ring protons (typically in the 7.0-8.5 ppm range) and the newly formed methylene bridge protons (-O-CH₂- or -S-CH₂-).
-
Quantification: The degree of substitution (DS) can be calculated by comparing the integral of a characteristic proton signal from the polymer backbone to the integral of a signal from the attached picolyl group.
-
-
FTIR Spectroscopy: Provides evidence of the chemical modification.
-
Procedure: Acquire an FTIR spectrum of the dried polymer sample.
-
Expected Results: Look for the appearance of new absorption bands characteristic of the pyridine ring, typically around 1600 cm⁻¹ and 1450 cm⁻¹ (C=C and C=N stretching vibrations).
-
| Technique | Expected Observation for Successful Functionalization | Purpose |
| ¹H NMR | Appearance of new aromatic signals (~7.0-8.5 ppm) and methylene signals (~4.5-5.0 ppm). | Confirmation & Quantification (DS) |
| FTIR | New peaks around 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to pyridine ring vibrations. | Qualitative Confirmation |
| GPC/SEC | A shift in the elution profile; potential for slight broadening of the PDI. | Assess Molecular Weight & Purity |
Chromatographic Analysis
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is used to assess changes in the polymer's molecular weight and to confirm that no significant chain scission or cross-linking has occurred during the reaction. A successful functionalization should result in a monomodal distribution with an increase in molecular weight corresponding to the mass of the attached groups.
Characterization Logic Diagram
Sources
- 1. blog.curapath.com [blog.curapath.com]
- 2. Polymeric drugs: Advances in the development of pharmacologically active polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. xray.uky.edu [xray.uky.edu]
Catalytic Applications of Metal Complexes Derived from 2-(Chloromethyl)-6-methylpyridine Hydrochloride: Application Notes and Protocols
Introduction: The Versatility of Pyridine-Based Ligands in Homogeneous Catalysis
The rational design of ligands is a cornerstone of modern homogeneous catalysis. Pyridine and its derivatives have long been favored scaffolds due to their robust coordination to a wide array of transition metals, their electronic tunability, and their stability under various reaction conditions. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity, selectivity, and stability.
This guide focuses on the catalytic applications of metal complexes derived from the ligand precursor, 2-(chloromethyl)-6-methylpyridine hydrochloride. The presence of a chloromethyl group at the 2-position provides a versatile handle for coordination and further functionalization, while the methyl group at the 6-position introduces a degree of steric hindrance that can be beneficial in controlling substrate approach and promoting reductive elimination steps in catalytic cycles. These structural features make metal complexes of this ligand promising candidates for a range of catalytic transformations, including cross-coupling reactions, hydrogen transfer reactions, and oxidation catalysis.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for the synthesis and application of these catalysts but also delving into the mechanistic rationale behind the experimental designs.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes from this compound typically involves the deprotonation of the hydrochloride salt to the free base, followed by coordination to a suitable metal precursor. The chloromethyl group can either remain as a coordinating moiety or be used for further derivatization to create more complex ligand structures, such as N-heterocyclic carbenes (NHCs).
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a metal complex using 2-(chloromethyl)-6-methylpyridine.
Caption: General workflow for the synthesis of metal complexes.
Protocol 1: Synthesis of a Dichloropalladium(II) Complex
This protocol describes a general method for synthesizing a palladium(II) complex, a common precursor for cross-coupling catalysis.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
Ligand Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water. Slowly add a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the free base of 2-(chloromethyl)-6-methylpyridine as an oil.
-
Complexation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the free ligand (2.0 eq) in anhydrous dichloromethane (10 mL).
-
In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous dichloromethane (10 mL).
-
Slowly add the palladium solution to the ligand solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4 hours. A precipitate will likely form.
-
Purification: Reduce the solvent volume in vacuo. Add anhydrous diethyl ether to precipitate the complex fully.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
-
Characterization: Characterize the resulting complex by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow diffusion of a non-polar solvent (e.g., pentane) into a concentrated solution of the complex in a polar solvent (e.g., dichloromethane).
Causality: The use of a 2:1 ligand-to-metal ratio is common for the formation of square planar Pd(II) complexes. The choice of a non-coordinating solvent like dichloromethane prevents competition with the desired ligand for coordination sites on the palladium center.
Catalytic Applications
Metal complexes derived from 2-(chloromethyl)-6-methylpyridine are poised to be effective catalysts in several key organic transformations. The following sections detail the applications for palladium, ruthenium, and iron complexes, complete with representative protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are workhorses in C-C and C-N bond formation.[1][2] Complexes of substituted pyridines have shown high efficacy as precatalysts in Suzuki-Miyaura and Heck reactions.[3][4] The steric and electronic properties of the 2-(chloromethyl)-6-methylpyridine ligand can influence the stability and reactivity of the active Pd(0) species in the catalytic cycle.
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls. The general catalytic cycle is depicted below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This protocol provides a starting point for evaluating the catalytic activity of the synthesized palladium complex.
Materials:
-
[PdCl₂(2-(chloromethyl)-6-methylpyridine)₂] (as synthesized in Protocol 1)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Standard Schlenk tubes and glassware
Procedure:
-
Reaction Setup: To a Schlenk tube, add the palladium precatalyst (0.01-1 mol%), 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture (to make a 0.2 M solution with respect to the aryl bromide).
-
Reaction: Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid. A mixed aqueous-organic solvent system is often optimal for Suzuki-Miyaura couplings. The reaction temperature is a key parameter to optimize for catalyst activity and stability.
| Parameter | Influence on Catalytic Performance | Rationale |
| Catalyst Loading | Lower loading is desirable for process efficiency. | Highly active catalysts can achieve high turnover numbers (TONs). |
| Solvent | Affects solubility of reagents and stability of catalytic species. | Polar aprotic solvents like dioxane or DMF are common. |
| Base | Crucial for activating the boronic acid. | The choice of base can impact reaction rate and side reactions. |
| Temperature | Influences reaction rate and catalyst lifetime. | Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition. |
Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes are highly effective catalysts for transfer hydrogenation reactions, which are widely used for the reduction of ketones and aldehydes to alcohols.[5] Pyridine-based ligands can stabilize the ruthenium center and facilitate the hydride transfer process.
This protocol outlines a general procedure for the reduction of a ketone using isopropanol as the hydrogen source.
Materials:
-
A ruthenium complex of 2-(chloromethyl)-6-methylpyridine (e.g., synthesized from [RuCl₂(p-cymene)]₂)
-
Acetophenone
-
Isopropanol, anhydrous
-
Potassium hydroxide (KOH)
-
Standard Schlenk tubes and glassware
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the ruthenium precatalyst (0.5-2 mol%) and KOH (5 mol%) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 15 minutes to activate the catalyst.
-
Add acetophenone (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) for 1-6 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting 1-phenylethanol by flash column chromatography if necessary.
Causality: The base is required to deprotonate the isopropanol, facilitating the formation of a ruthenium-hydride species, which is the active reducing agent. Isopropanol serves as both the solvent and the hydrogen donor.
Iron-Catalyzed Oxidation Reactions
Iron is an abundant, inexpensive, and environmentally benign metal, making iron-based catalysts highly attractive for sustainable chemistry. Iron complexes with N-donor ligands are known to catalyze a variety of oxidation reactions.[6]
This protocol provides a general framework for an iron-catalyzed epoxidation using a common oxidant.
Materials:
-
An iron(II) or iron(III) complex of 2-(chloromethyl)-6-methylpyridine (e.g., synthesized from FeCl₂ or FeCl₃)
-
Styrene
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the iron catalyst (1-5 mol%) and styrene (1.0 eq) in acetonitrile (10 mL).
-
Reaction: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (2.0 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any remaining peroxide.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude styrene oxide by flash column chromatography.
Causality: The iron catalyst activates the hydrogen peroxide to form a high-valent iron-oxo species, which is the active oxidant responsible for transferring an oxygen atom to the alkene. Acetonitrile is a common solvent for such reactions as it is relatively inert to oxidation.
Conclusion
Metal complexes derived from this compound represent a promising class of catalysts for a variety of important organic transformations. The synthetic accessibility of the ligand and the ability to form stable and active complexes with key transition metals like palladium, ruthenium, and iron make them valuable tools for academic and industrial research. The protocols provided herein serve as a robust starting point for exploring the catalytic potential of these complexes. Further optimization of reaction conditions and detailed mechanistic studies will undoubtedly unlock even greater utility and broader applications, contributing to the advancement of homogeneous catalysis and the development of more efficient and sustainable chemical processes.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, structures and catalytic activities of ruthenium(ii) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron-Based Catalytically Active Complexes in Preparation of Functional Materials [mdpi.com]
Troubleshooting & Optimization
Common side products in reactions with 2-(Chloromethyl)-6-methylpyridine hydrochloride and how to avoid them
Welcome to the technical support guide for 2-(Chloromethyl)-6-methylpyridine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive intermediate. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to help you minimize side product formation and maximize the yield and purity of your target compounds.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for manufacturing active pharmaceutical ingredients (APIs) like the proton pump inhibitor, rabeprazole.[1][2] Its utility stems from the highly electrophilic chloromethyl group, which readily participates in nucleophilic substitution reactions. However, this high reactivity is a double-edged sword, often leading to a variety of unwanted side products if reaction conditions are not meticulously controlled.
This guide provides in-depth, experience-driven advice to help you anticipate and overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side products observed when using this compound?
Understanding the potential side products is the first step toward preventing them. The primary reactive site is the benzylic-like chloride, which is prone to substitution. The pyridine nitrogen can also act as a nucleophile, especially in its free base form.
Table 1: Common Side Products and Their Causes
| Side Product Name | Structure | Common Cause(s) |
| 2-(Hydroxymethyl)-6-methylpyridine | Reaction with residual water in solvents or reagents. | |
| Dimer/Oligomer Species | Self-condensation of the free base form where the pyridine nitrogen of one molecule attacks the chloromethyl group of another.[3] | |
| Solvent Adducts (e.g., Ether) | Use of nucleophilic solvents like alcohols (e.g., methanol, ethanol) which compete with the desired nucleophile. | |
| Over-oxidation Products (N-Oxide) | Can be an impurity from the synthesis of the starting material or formed under certain oxidative conditions.[1] |
FAQ 2: My reaction is showing a significant amount of 2-(Hydroxymethyl)-6-methylpyridine. What's causing this and how can I prevent it?
This is a classic hydrolysis problem. The chloromethyl group is highly susceptible to nucleophilic attack by water. Even trace amounts of moisture in your reaction can lead to the formation of the corresponding alcohol, reducing your yield and complicating purification.
Causality: The carbon-chlorine bond is polarized, making the carbon atom highly electrophilic. Water, although a weak nucleophile, can attack this carbon, especially at elevated temperatures or over long reaction times, leading to the displacement of the chloride ion.
Prevention Strategy: Rigorous Anhydrous Conditions
-
Solvent Preparation: Use solvents with a low water content (<50 ppm). It is best practice to use freshly distilled solvents from an appropriate drying agent (e.g., CaH₂ for halogenated solvents, Na/benzophenone for ethers) or to use a solvent purification system.
-
Reagent Handling: Dry all other reagents. Solid reagents can be dried in a vacuum oven. Ensure your primary nucleophile is anhydrous.
-
Inert Atmosphere: Assemble your reaction glassware while hot after oven-drying and immediately purge with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Use of Drying Agents: In some cases, adding molecular sieves (ensure they are properly activated) to the reaction mixture can help scavenge residual moisture.
FAQ 3: I'm observing high molecular weight impurities, suggesting dimerization or polymerization. Why does this happen and what are the mitigation strategies?
This is one of the most common and problematic side reactions. It occurs when the pyridine nitrogen of one molecule attacks the chloromethyl group of another. This is particularly prevalent when the compound is in its free base form, 2-(chloromethyl)-6-methylpyridine. The hydrochloride salt is specifically used to prevent this, as the protonated pyridine nitrogen is no longer nucleophilic.[3]
Mitigation Strategies:
-
Controlled pH: The reaction should be run under conditions where the concentration of the free base is minimized. When a base is required to deprotonate your nucleophile, its addition should be slow and controlled, preferably at low temperatures, to avoid a buildup of excess base which would deprotonate the pyridine hydrochloride.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if possible. However, in many cases, a base like sodium hydroxide is used for reactions like the synthesis of rabeprazole sulfide.[2] In these instances, stoichiometry and controlled addition are key.
-
Temperature Control: Keep the reaction temperature as low as feasible. Higher temperatures accelerate the rate of this unwanted side reaction.
-
"In Situ" Condensation: A common strategy is to generate the chloro-intermediate and react it "in situ" with the nucleophile without isolation.[1][4] This avoids handling the potentially unstable free base.
Diagram: Dimerization Mechanism
Caption: Dimerization via nucleophilic attack.
FAQ 4: How does the choice of solvent and base affect the reaction outcome?
Solvent and base selection is critical and interdependent. The ideal system facilitates the desired reaction between your nucleophile and the chloromethylpyridine while suppressing side reactions.
Solvent Choice:
-
Avoid Protic/Nucleophilic Solvents: Solvents like methanol, ethanol, and water will compete with your nucleophile, leading to hydrolysis or ether formation.[5]
-
Recommended Solvents: Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, acetonitrile (ACN), dimethylformamide (DMF), and acetone are common choices.[2][6] The choice depends on the solubility of your reagents and the required reaction temperature.
Base Choice:
-
Strong Inorganic Bases (NaOH, KOH): Often used in aqueous or biphasic systems, particularly when the nucleophile is a thiol, like in the rabeprazole synthesis.[2] Careful control of pH and temperature is essential.
-
Organic Bases (Triethylamine, DIPEA): These are often used in anhydrous organic solvents. They can neutralize the HCl generated during the reaction. Triethylamine can sometimes lead to the formation of quaternary ammonium salts.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are milder bases and are often used in solvents like ACN or DMF. They are generally a good choice for minimizing dimerization as they are not strong enough to maintain a high concentration of the free base.
Table 2: Recommended Solvent & Base Combinations
| Nucleophile Type | Recommended Solvent | Recommended Base | Key Considerations |
| Thiols (e.g., 2-mercaptobenzimidazole) | Water, Ethanol, or DCM[2] | Sodium Hydroxide (NaOH) | Maintain temperature between 15-30°C to minimize side reactions.[2] |
| Alcohols/Phenols | DMF, Acetonitrile | Potassium Carbonate (K₂CO₃) | Ensure anhydrous conditions to prevent hydrolysis. |
| Amines | Dichloromethane (DCM) | Triethylamine (TEA) | Add TEA slowly at 0°C to control exotherm and minimize side reactions. |
FAQ 5: What are the best practices for setting up a reaction to ensure high purity and yield?
A disciplined experimental workflow is the key to success. The following protocol and workflow diagram outline a robust approach.
Detailed Step-by-Step Protocol (General Example with a Thiol Nucleophile)
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried at 120°C for at least 4 hours. Assemble the reaction apparatus (e.g., three-neck flask with a condenser, dropping funnel, and nitrogen inlet) while still warm and immediately place it under a positive pressure of inert gas.
-
Reagent Preparation:
-
Dissolve the nucleophile (e.g., 2-mercaptobenzimidazole) and a stoichiometric amount of base (e.g., NaOH) in the chosen solvent (e.g., degassed water) in the reaction flask.[2]
-
Separately, dissolve the this compound in the same solvent.
-
-
Reaction Execution:
-
Cool the solution of the nucleophile and base to the desired temperature (e.g., 15-20°C) using an ice bath.
-
Add the solution of this compound dropwise to the reaction mixture over 30-60 minutes. A slow addition rate is crucial to prevent localized high concentrations of reactants and base.
-
Maintain the reaction temperature throughout the addition and for the entire reaction time.
-
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, proceed with the appropriate workup procedure, which may involve quenching the reaction, separating layers, and extracting the product.[6]
-
Purification: Purify the crude product using techniques like recrystallization or column chromatography to remove any remaining side products.
Diagram: Recommended Experimental Workflow
Caption: A robust workflow for minimizing side products.
FAQ 6: How can I detect and quantify these common impurities?
Robust analytical methods are essential for process control and final product quality assessment. Several techniques are suitable for identifying and quantifying the impurities discussed.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for purity determination. A reverse-phase C18 column with a buffered mobile phase (e.g., ammonium acetate) and an organic modifier like acetonitrile is typically effective.[7][8] HPLC can separate the starting material, desired product, and various side products, allowing for accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For identifying unknown impurities or quantifying genotoxic impurities at very low levels (ppm), LC-MS/MS is the method of choice.[8][9] It provides molecular weight information, which is invaluable for structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for analyzing volatile impurities or for reactions where the products are thermally stable.[10] It may require derivatization for less volatile compounds.
Troubleshooting Guide
Table 3: Quick Troubleshooting Reference
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction time or temperature. 2. Poor quality of reagents. 3. Inefficient mixing. | 1. Increase reaction time or temperature incrementally. 2. Verify the purity of starting materials. 3. Use a mechanical stirrer for heterogeneous mixtures. |
| Multiple Unidentified Spots on TLC | 1. Dimerization/Oligomerization. 2. Reaction with solvent or impurities. 3. Degradation of product or starting material. | 1. Review base addition protocol; add base more slowly at a lower temperature. 2. Use freshly distilled, high-purity anhydrous solvents. 3. Lower the reaction temperature. |
| Product is an Oil, Fails to Crystallize | Presence of impurities inhibiting crystallization. | Attempt purification by column chromatography before another crystallization attempt. |
| Yield is High, but Purity is Low | Side reactions are occurring at a similar rate to the main reaction. | Re-evaluate the entire process: lower the temperature, change the solvent/base system, and ensure strictly anhydrous conditions. |
References
-
Synthesis of degradants and impurities of rabeprazole. (2021). Semantic Scholar. [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. Ingenta Connect. [Link]
-
An Efficient Synthesis of Rabeprazole Sodium. (2011). Asian Journal of Pharmaceutical Research. [Link]
- Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
-
An efficient synthesis for rabeprazole. (2011). ResearchGate. [Link]
- International Application Published Under The Patent Cooperation Tre
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. (2018).
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). ResearchGate. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed. [Link]
-
reaction with hydrochloride compounds. (2022). Reddit. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
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- 5. ingentaconnect.com [ingentaconnect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
How to improve the yield and purity of products from 2-(Chloromethyl)-6-methylpyridine hydrochloride
Welcome to the technical support center for 2-(Chloromethyl)-6-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. By understanding the underlying chemical principles, you can significantly improve both the yield and purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound product unstable or decomposing upon storage?
A1: The stability of this compound is critically dependent on its form and storage conditions. The free base, 2-(Chloromethyl)-6-methylpyridine, is inherently less stable than its hydrochloride salt. As an alkylating agent, the chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture, which converts it to the corresponding alcohol (2-(hydroxymethyl)-6-methylpyridine).[1] The hydrochloride salt form protects the basic pyridine nitrogen, enhancing stability.
For optimal storage, ensure the product is:
-
Dry: Store in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). The compound is hygroscopic.[2]
-
Cold: Store at freezer temperatures (-20°C is recommended for long-term storage).[3]
-
Protected from Light: Store in an amber vial to prevent potential photodegradation.
Q2: What is the best starting material for synthesizing this compound?
A2: The most common and cost-effective starting material is 2,6-lutidine (also known as 2,6-dimethylpyridine).[4][5] The primary synthetic challenge lies in the selective mono-chlorination of one of the two equivalent methyl groups. Alternative multi-step routes starting from 2-picoline also exist but are generally longer.[6][7]
Q3: Why is the product isolated as a hydrochloride salt instead of the free base?
A3: There are two primary reasons:
-
Stability: As mentioned in Q1, the hydrochloride salt is significantly more stable and less prone to hydrolysis and self-reaction than the free base.
-
Ease of Handling: The salt is typically a crystalline solid, which is easier to handle, weigh, and purify by recrystallization compared to the free base, which may be an oil or low-melting solid. The protonated form prevents the pyridine nitrogen from acting as a base in subsequent reactions where it is not intended to.[8]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis: low yield and low purity.
Problem: Low Overall Yield
Low yield can be attributed to incomplete reactions, side reactions, or product loss during workup and purification. Use the following flowchart to diagnose the issue.
Caption: Troubleshooting flowchart for diagnosing low yield.
Problem: Low Purity & Presence of Impurities
Low purity is most often caused by side reactions inherent to the chlorination of 2,6-lutidine.
Q: My final product is contaminated with 2,6-bis(chloromethyl)pyridine. How can I prevent this?
A: The formation of the di-chlorinated byproduct is a classic example of a consecutive reaction. The mono-chlorinated product can be further chlorinated.
Causality: The methyl groups on 2,6-lutidine are activated for radical halogenation.[9] Once one methyl group is chlorinated, the second methyl group can still react.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride). Use a molar ratio of chlorinating agent to 2,6-lutidine of 1:1 or slightly less.
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting 2,6-lutidine is consumed to minimize the formation of the di-chlorinated product.
-
Purification: If the di-chlorinated product does form, it can often be separated through careful recrystallization. The di-chlorinated compound typically has different solubility properties.
Q: I am observing the hydrolyzed product, 2-(hydroxymethyl)-6-methylpyridine, in my final material. What is the cause?
A: This impurity arises from the hydrolysis of the reactive chloromethyl group.
Causality: The C-Cl bond in the chloromethyl group is susceptible to nucleophilic attack by water. This can happen during an aqueous workup or from exposure to atmospheric moisture.
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before the reaction. Run the reaction under an inert atmosphere (N2 or Ar).
-
Cold Workup: If an aqueous workup is necessary, perform it quickly and at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Solvent Choice: During extraction, use anhydrous organic solvents. Dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
Section 3: Optimized Protocols & Methodologies
Protocol 1: Synthesis via Chlorination of 2,6-Lutidine
This protocol is based on a radical-initiated chlorination, which is a common method for side-chain halogenation.[10]
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,6-lutidine (1.0 eq.) and a suitable anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene).
-
Initiation: Add N-chlorosuccinimide (NCS) (1.0 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq.).[8]
-
Reaction: Heat the mixture to reflux (typically 75-85°C) under a nitrogen atmosphere. Monitor the reaction by TLC or GC every 30-60 minutes. The reaction is typically complete in 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with a cold, dilute aqueous sodium bisulfite solution to quench any remaining oxidant, followed by a cold brine wash.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Caution: Do not heat excessively, as the free base is unstable.
-
-
Salt Formation & Purification:
-
Dissolve the crude oily residue in a minimal amount of a suitable solvent like isopropanol or acetone.[2]
-
Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a pre-calculated amount of concentrated HCl or a solution of HCl in isopropanol.
-
The white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Data Presentation: Recrystallization Solvent Systems
Choosing the right solvent is crucial for achieving high purity.[11] The goal is to find a solvent (or solvent pair) in which the hydrochloride salt is soluble when hot but sparingly soluble when cold.[12]
| Solvent System | Suitability | Comments |
| Isopropanol (IPA) | Excellent | Good solubility when hot, poor when cold. Often the solvent of choice. |
| Ethanol | Good | Similar to IPA, but the product may have slightly higher solubility when cold, potentially reducing yield.[2] |
| Acetone/Water | Good | Dissolve in a minimal amount of hot water/acetone mixture, then cool. The water content needs careful optimization. |
| Isopropanol/Diethyl Ether | Very Good | A two-solvent system. Dissolve the product in minimal hot IPA, then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then cool slowly to promote crystal growth.[13] |
Protocol 2: Purity Analysis by HPLC
A validated analytical method is essential to confirm the purity of the final product.[14][15] A reverse-phase HPLC method is typically suitable.
Step-by-Step Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient system is often effective.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient: Start with 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Sample Prep: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Analysis: The expected retention time for the product will be distinct from the starting material (2,6-lutidine, less polar, longer retention) and the di-chlorinated byproduct (more polar, shorter retention). This method can be adapted for LC-MS for definitive impurity identification.[16]
Visualization of Reaction Pathway
The following diagram illustrates the desired reaction and key side reactions.
Caption: Reaction scheme for the synthesis of 2-(Chloromethyl)-6-methylpyridine.
References
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
- Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
- Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Patsnap. [Link]
- Preparation of 2-(Chloromethyl)pyridine.
- Synthetic method of 2-chloromethylpyridinehydrochloride.
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Method of side-chain chlorination of 2-chloro-methylpyridine.
-
Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Patsnap. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. [Link]
-
Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]
-
DFT study of the reaction mechanism. B = 2,6-lutidine. ResearchGate. [Link]
-
2-Chloromethylpyridine. Wikipedia. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Side chain chlorination| Benzaldehyde preparation method. YouTube. [Link]
-
Recrystallization with two solvents. Reddit. [Link]
-
The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. [Link]
-
Side Chain Halogenation. YouTube. [Link]
-
[Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. PubMed. [Link]
- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]
-
2,6-Lutidine. Wikipedia. [Link]
-
2,6-Lutidine. Common Organic Chemistry. [Link]
-
Side chain chlorination of substituted toluene. Chemistry Stack Exchange. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 3. 3099-30-7|this compound|BLD Pharm [bldpharm.com]
- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 6. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 7. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 9. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. youtube.com [youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for crude products obtained from 2-(Chloromethyl)-6-methylpyridine hydrochloride reactions
Welcome to the technical support guide for the purification of crude products from reactions involving 2-(Chloromethyl)-6-methylpyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this critical synthetic intermediate.
Introduction: The Challenge of Purity
This compound is a vital building block in the synthesis of numerous pharmaceutical agents and specialty chemicals. Its high reactivity, attributed to the chloromethyl group, makes it an excellent alkylating agent.[1] However, the very reactions that synthesize it, typically involving the chlorination of 2-hydroxymethyl-6-methylpyridine with reagents like thionyl chloride (SOCl₂), often yield a crude product contaminated with starting materials, byproducts, and residual reagents.[2][3]
Achieving high purity is not merely an analytical goal; it is essential for the success of subsequent synthetic steps, ensuring reaction efficiency, predictable outcomes, and the minimization of difficult-to-remove impurities in the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues and offers validated protocols to streamline your workflow.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding what you need to remove. The primary synthesis route involves the reaction of 2-hydroxymethyl-6-methylpyridine with a chlorinating agent.[2][3] The impurities present in the crude product are direct consequences of this reaction.
Typical Synthetic Route Diagram
Caption: A simplified workflow for the synthesis of the target compound.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure / Description | Source / Cause | Recommended Removal Strategy |
| Unreacted Starting Material | 2-Hydroxymethyl-6-methylpyridine | Incomplete chlorination reaction. | Recrystallization, Column Chromatography (on free base), Acidic Wash (if product is free base). |
| Dimeric Ether Byproduct | Bis(6-methylpyridin-2-yl)methyl ether | Side reaction of the starting alcohol, especially under acidic conditions. | Column Chromatography, Recrystallization. |
| Over-chlorinated Species | e.g., 2-Chloro-6-(chloromethyl)pyridine | Aggressive reaction conditions (high temperature, prolonged time) leading to substitution on the pyridine ring.[4] | Fractional Recrystallization, Preparative HPLC/SFC. Very difficult to remove. |
| Hydrolysis Product | (Returns to) 2-Hydroxymethyl-6-methylpyridine | Exposure of the reactive chloromethyl group to water during work-up or storage.[5] | Rigorous anhydrous conditions, immediate processing. Re-purification if significant. |
| Residual Thionyl Chloride (SOCl₂) | Liquid, pungent odor | Excess reagent used to drive the reaction to completion. | Removal under vacuum, quenching with a non-aqueous solvent like methanol (forms volatile byproducts). |
| Residual Solvents | Toluene, Dichloromethane (DCM), etc. | Reaction or work-up solvents. | Drying under high vacuum, trituration/washing with a non-solvent. |
| Polymeric Materials | Brown, tarry substances | Self-alkylation or polymerization of the reactive product, often catalyzed by heat or impurities. | Filtration, trituration, or dissolving the product in a minimal amount of solvent and filtering away the insoluble polymer. |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during purification in a practical question-and-answer format.
Q1: My crude product is a sticky, brown oil or an amorphous solid instead of a crystalline powder. How can I isolate a clean, solid product?
A1: This is a classic sign of significant impurities, likely residual solvent and polymeric byproducts, which are inhibiting crystallization.
-
Causality: The hydrochloride salt of your product should be a crystalline solid. The presence of oils (solvents, non-crystalline byproducts) or tar (polymers) disrupts the crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvent (e.g., toluene, DCM) is thoroughly removed under high vacuum, possibly with gentle heating (e.g., 30-40°C).
-
Trituration/Washing: This is the most direct method. Add a solvent in which your desired product is insoluble but the impurities are soluble. Vigorously stir or sonicate the mixture. The goal is to "wash" the impurities away, leaving your product as a solid.
-
Anti-Solvent Precipitation: If the product is still oily, dissolve the crude material in a minimal amount of a "good" solvent (e.g., isopropanol, methanol). Then, slowly add a "bad" or anti-solvent (e.g., diethyl ether, hexanes) with vigorous stirring until the product precipitates out as a solid.[6] Filter immediately.
-
Q2: My NMR analysis shows a significant amount of the starting alcohol, 2-hydroxymethyl-6-methylpyridine. How can I remove it?
A2: This indicates an incomplete reaction or hydrolysis of the product. Since the alcohol is structurally similar to the product, simple washing may be insufficient.
-
Causality: The alcohol and the chloromethyl product have similar polarities, making separation by simple crystallization challenging if the alcohol is present in high concentration.
-
Troubleshooting Workflow:
-
Option A (Recommended): Column Chromatography of the Free Base. This is the most robust method.
-
Dissolve the crude hydrochloride salt in water and basify to pH 8-9 with a base like NaHCO₃ or dilute NaOH.
-
Extract the resulting free base into an organic solvent like DCM or ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude free base via silica gel column chromatography. The alcohol is more polar and will elute later than the less polar chloromethyl free base.[7][8]
-
Combine the pure fractions, evaporate the solvent, re-dissolve in a minimal amount of a solvent like diethyl ether, and bubble dry HCl gas through it (or add a solution of HCl in ether) to precipitate the pure hydrochloride salt.
-
-
Option B: Optimize Recrystallization. If chromatography is not feasible, carefully select a recrystallization solvent system. You may need to screen several options (see Table 2) to find one that leaves the more soluble alcohol in the mother liquor.
-
Q3: My final product is off-white or yellow. What causes this discoloration and how can I obtain a pure white solid?
A3: Discoloration in pyridine derivatives often points to trace impurities or degradation products.[5]
-
Causality: The impurities are often highly conjugated molecules formed from side reactions or polymerization, which absorb visible light.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then filter it hot through a pad of Celite® to remove the charcoal and the adsorbed colored impurities. Allow the clear filtrate to cool and crystallize.
-
Recrystallization: A single, well-executed recrystallization is often sufficient to exclude the colored impurities into the mother liquor, yielding a white crystalline product.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable, general-purpose purification strategy for this compound?
A: A multi-step approach is most robust. First, wash the crude solid with a suitable organic solvent (like cold acetone or diethyl ether) to remove the bulk of non-polar impurities and residual reagents.[6] If purity is still insufficient, perform a carefully chosen recrystallization. For the highest purity required for pharmaceutical applications, converting to the free base followed by silica gel chromatography is the gold standard.[9]
Q: When should I choose recrystallization over column chromatography?
A:
-
Choose Recrystallization for:
-
Large scale (>10 g): It is more scalable and cost-effective than chromatography.
-
High-yielding reactions (>90% crude purity): When you only need to remove minor impurities.
-
Removing impurities with very different solubility profiles.
-
-
Choose Column Chromatography for:
-
Low-purity crude material: When multiple impurities are present.
-
Separating structurally similar compounds: Such as the starting alcohol and the product.[7]
-
Small scale (<5 g): When material loss is a concern and high purity is paramount.
-
Q: How should I handle and store the purified this compound?
A: The compound is an irritant and moisture-sensitive.
-
Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The chloromethyl group is susceptible to hydrolysis. Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[5] A desiccator is highly recommended.
Section 4: Detailed Experimental Protocols
Purification Strategy Decision Workflow
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 3. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. benchchem.com [benchchem.com]
Preventing the decomposition of 2-(Chloromethyl)-6-methylpyridine hydrochloride during storage and reactions
Technical Support Center: 2-(Chloromethyl)-6-methylpyridine hydrochloride
Welcome to the technical support center for this compound (CAS: 3099-30-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this valuable synthetic intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and reactivity of this compound, thereby safeguarding the integrity of your experimental outcomes.
This compound is a highly reactive alkylating agent. Its utility is derived from the electrophilic chloromethyl group, which readily participates in nucleophilic substitution reactions. However, this same reactivity makes the compound susceptible to decomposition, primarily through hydrolysis and reactions with other nucleophiles. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you mitigate these risks.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing diagnostic workflows and preventative measures.
Question 1: My reaction yield is significantly lower than expected, and I've isolated a major byproduct corresponding to the hydroxymethyl derivative. What is the likely cause and how can I prevent it?
Answer:
The formation of 2-(Hydroxymethyl)-6-methylpyridine is a classic indicator of premature hydrolysis of your starting material. The chloromethyl group is highly susceptible to nucleophilic attack by water. This issue can arise from contaminated reagents, solvents, or exposure to atmospheric moisture during the reaction setup.
Causality: The benzylic-like chloride of the chloromethyl group is an excellent leaving group, making the adjacent carbon highly electrophilic. Water, even in trace amounts, can act as a nucleophile, attacking this carbon to displace the chloride and form the corresponding alcohol, releasing HCl in the process. As your starting material is a hydrochloride salt, it is also hygroscopic, meaning it readily absorbs moisture from the air, exacerbating the problem.[1][2]
Troubleshooting Workflow:
To diagnose and resolve this issue, follow this systematic workflow:
Caption: Troubleshooting workflow for hydrolysis of this compound.
Experimental Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly opened bottle of an anhydrous solvent. Alternatively, dispense the solvent from a solvent purification system. For reactions highly sensitive to moisture, consider adding activated molecular sieves (3Å or 4Å) to the reaction flask.
-
Reagent Handling: Weigh the this compound quickly in a dry environment. For maximum precision, use a glovebox or glove bag. Ensure the container is sealed tightly immediately after use.[1]
-
Reaction Execution: Add the anhydrous solvent and reagents to the flask via syringe or cannula under a positive pressure of inert gas. Maintain this inert atmosphere for the duration of the reaction.
Question 2: The solid reagent in the bottle has changed in appearance from a white, crystalline solid to a discolored, clumpy, or sticky solid. Is it still viable for my reaction?
Answer:
A change in the physical appearance of this compound is a strong indicator of decomposition and/or significant water absorption.[1] Using the reagent in this state is highly discouraged as it will likely lead to poor yields, complex product mixtures, and non-reproducible results.
Causality: As a hydrochloride salt, the compound is hygroscopic.[1] The clumping and stickiness are due to the absorption of atmospheric moisture. Discoloration (e.g., turning yellow or brown) suggests chemical decomposition, which can be initiated by this absorbed water or by slow thermal degradation, potentially leading to oligomerization or other side reactions.
Validation Protocol:
If you must consider using a reagent of questionable quality, you must first validate its integrity:
-
Purity Assessment: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare it against a reference spectrum to check for the presence of impurities, such as the hydroxymethyl derivative or other unidentifiable peaks.
-
Melting Point Analysis: Determine the melting point of the solid. A broad melting range or a value significantly lower than the literature value (approx. 120-124 °C for the related 2-(chloromethyl)pyridine hydrochloride) suggests the presence of impurities.
-
Recommendation: It is almost always more time and cost-effective to discard the suspect reagent and purchase a new batch.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the most critical factor in maintaining the long-term stability of this reagent. The primary goal is to protect it from moisture.[1]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | Store in a cool place.[1] Some suppliers recommend 2-8°C.[3] | Reduces the rate of potential thermal decomposition. Avoid temperature cycling which can cause pressure changes and compromise the container seal. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Keep in a tightly closed, original supplier container.[1][4] | Minimizes headspace and exposure during storage. After opening, consider flushing the container with inert gas before resealing. |
| Location | Store in a dry, well-ventilated area away from incompatible substances.[1] A desiccator is highly recommended. | Prevents accidental contact with incompatible materials and protects from ambient humidity. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and moisture.[1][5][6] | Contact with these substances can lead to vigorous or hazardous reactions and rapid decomposition.[5] |
Q2: What are the primary signs of decomposition?
A2: Be vigilant for the following indicators:
-
Visual: Change in color from white/off-white to yellow or brown.
-
Physical: Transformation from a free-flowing crystalline solid to a clumpy, sticky, or oily solid.[1]
-
Analytical: Appearance of new spots on a TLC analysis, or extra peaks in an NMR spectrum, particularly those corresponding to the hydrolyzed alcohol byproduct.
Q3: Which solvents are recommended or should be avoided for reactions?
A3: The choice of solvent is critical to prevent unwanted side reactions.
-
Recommended: Anhydrous, non-protic solvents are generally preferred. Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used, provided they are of high purity and anhydrous.[7][8][9]
-
Use with Caution: Protic solvents like alcohols (methanol, ethanol) are nucleophilic and will react with the chloromethyl group to form the corresponding ether byproduct.
-
Avoid: Water is the most common cause of decomposition via hydrolysis.[1] Solvents that are difficult to render fully anhydrous or are themselves reactive should be avoided unless the reaction mechanism specifically requires them.
Q4: What safety precautions must be taken when handling this compound?
A4: this compound is an irritant and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][3] Avoid generating dust.[1][10]
-
Exposure: Avoid contact with skin, eyes, and clothing.[1][4] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Decomposition Hazards: Thermal decomposition may produce toxic gases such as hydrogen chloride and nitrogen oxides.[1][3]
References
-
Material Safety Data Sheet - Pyridine hydrochloride, 98%. Cole-Parmer. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
-
2-Chloromethyl-6-methylpyridine | CAS#:3099-29-4. Chemsrc. [Link]
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ResearchGate. [Link]
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]
-
2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N. PubChem. [Link]
- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
- CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
-
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 2-Chloromethyl-6-methylpyridine | CAS#:3099-29-4 | Chemsrc [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. uprm.edu [uprm.edu]
Technical Support Center: A Researcher's Guide to Managing 2-(Chloromethyl)-6-methylpyridine Hydrochloride
Welcome to the technical support center for 2-(Chloromethyl)-6-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent in their experimental work. Its pronounced hygroscopic nature can introduce significant variability and reproducibility issues if not managed with meticulous care. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience, to help you achieve consistent and reliable results.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter when working with this compound, delving into the root causes and offering step-by-step solutions.
Problem 1: Inconsistent Reaction Yields in N-Alkylation Reactions
Scenario: You are performing an N-alkylation of a primary or secondary amine with this compound, and you observe significant variability in your product yield from one run to another, even when following the same procedure.
Probable Cause: The most likely culprit is the hygroscopic nature of the alkylating agent. Moisture absorption can lead to several detrimental effects:
-
Hydrolysis of the Reagent: this compound can react with absorbed water to form the corresponding alcohol, 2-(hydroxymethyl)-6-methylpyridine. This byproduct is unreactive in the desired N-alkylation reaction, effectively reducing the concentration of your active reagent and leading to lower yields.
-
Alteration of Stoichiometry: Accurate weighing of a hygroscopic compound is challenging. If the material has absorbed a significant amount of water, the actual mass of the active reagent will be less than the weighed mass, leading to an incorrect stoichiometric ratio with your amine and potentially incomplete conversion.
-
Side Reactions: The presence of water can also promote side reactions, depending on the specific conditions of your reaction.
Solution Workflow:
-
Assess Water Content: Before use, determine the water content of your this compound using Karl Fischer titration. This will give you a precise measure of the amount of inactive mass in your reagent.
-
Adjust Reagent Stoichiometry: Based on the Karl Fischer titration results, adjust the mass of the reagent you add to the reaction to ensure you are using the correct molar equivalent of the active compound.
-
Implement Rigorous Anhydrous Techniques:
-
Drying the Reagent: If the water content is unacceptably high, you may need to dry the reagent. This can be done by placing it under high vacuum for several hours. However, be aware that removing lattice water can be difficult and may require gentle heating. Always verify the water content again after drying.
-
Inert Atmosphere: Handle the reagent in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
-
Rapid Weighing: If a glove box is unavailable, weigh the reagent as quickly as possible and immediately transfer it to the reaction vessel.
-
Anhydrous Solvents and Glassware: Ensure that all solvents are rigorously dried and that all glassware is flame-dried or oven-dried before use.
-
Visualizing the Troubleshooting Workflow for Inconsistent Yields:
Caption: A logical workflow for troubleshooting inconsistent N-alkylation yields.
Problem 2: Appearance of an Unexpected Byproduct in Post-Reaction Analysis (TLC, LC-MS, NMR)
Scenario: After performing a reaction, you observe a new, more polar spot on your TLC plate or an unexpected peak in your LC-MS or NMR spectrum that does not correspond to your starting material or desired product.
Probable Cause: This is a strong indication of reagent degradation, most commonly through hydrolysis. The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of 2-(hydroxymethyl)-6-methylpyridine.
Solution Workflow:
-
Characterize the Byproduct:
-
LC-MS: The byproduct will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.
-
NMR Spectroscopy: The 1H NMR spectrum of the hydrolyzed product, 2-(hydroxymethyl)-6-methylpyridine, will show a characteristic singlet for the methylene protons (CH2OH) at approximately 4.7 ppm and a broad singlet for the hydroxyl proton, which can exchange with D2O. This is distinct from the chloromethyl singlet in the starting material, which appears at a slightly different chemical shift.
-
-
Confirm Hydrolysis: To confirm that the byproduct is indeed the result of hydrolysis, you can intentionally expose a small sample of your this compound to a moist environment and analyze it by TLC or LC-MS to see if the same byproduct is formed.
-
Prevent Future Degradation: Implement the rigorous anhydrous handling and storage procedures outlined in Problem 1 to prevent the formation of this byproduct in future experiments.
Data Summary: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H9Cl2N | |
| Molecular Weight | 178.06 g/mol | |
| Appearance | Solid | |
| Hygroscopicity | Highly hygroscopic | General Knowledge |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a desiccator at room temperature. For long-term storage, some suppliers recommend refrigeration (2-8 °C). The key is to minimize exposure to atmospheric moisture.
Q2: I don't have access to a Karl Fischer titrator. How can I estimate the water content of my reagent?
A2: While not as precise as Karl Fischer titration, you can get a qualitative indication of moisture absorption by observing the physical state of the compound. If it appears clumpy, sticky, or has started to dissolve, it has likely absorbed a significant amount of water. In such cases, it is highly recommended to either dry the compound under high vacuum or use a fresh, unopened bottle. For quantitative work, Karl Fischer titration is the gold standard and is strongly recommended.[1][2][3]
Q3: Can I prepare a stock solution of this compound and store it for later use?
A3: Preparing stock solutions of this reagent is generally not recommended due to its susceptibility to hydrolysis, especially in protic solvents. If a stock solution is absolutely necessary, it should be prepared in a rigorously anhydrous, aprotic solvent (e.g., anhydrous DMF or DMSO) and stored under an inert atmosphere at low temperature (-20 °C). However, it is always best practice to prepare the solution fresh before each use to ensure the highest reactivity and reproducibility.
Q4: My N-alkylation reaction is not proceeding to completion, even with a fresh bottle of the reagent. What else could be the problem?
A4: If you have ruled out moisture-related issues, consider the following:
-
Base: The hydrochloride salt requires a base to liberate the free base of the alkylating agent. Ensure you are using a suitable base in at least a stoichiometric amount. The choice of base can be critical and may depend on your specific substrate and solvent.
-
Solvent: The solubility of all reactants is crucial. Ensure that your amine, the alkylating agent, and the base are all sufficiently soluble in the chosen solvent at the reaction temperature.
-
Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Visualizing the Decision-Making Process for Reagent Handling:
Caption: A decision tree for handling this compound.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
This protocol provides a general procedure for determining the water content of this compound using a volumetric Karl Fischer titrator.
Instrumentation and Reagents:
-
Volumetric Karl Fischer Titrator
-
Karl Fischer Titrant (e.g., HYDRANAL™-Composite 5)
-
Karl Fischer Solvent (e.g., anhydrous methanol or a specialized solvent for ketones and aldehydes if applicable)
-
Anhydrous Methanol for rinsing
-
Gastight syringe
Procedure:
-
System Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration cell is sealed from atmospheric moisture.
-
Solvent Conditioning: Add the appropriate Karl Fischer solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh a sample of this compound into a dry, clean vial.
-
Sample Introduction: Quickly unseal the vial and transfer the sample to the titration vessel. For solids, a sample boat or direct addition may be used. Reseal the titration vessel immediately.
-
Titration: Start the titration. The instrument will automatically add the titrant until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting the presence of its primary hydrolysis product, 2-(hydroxymethyl)-6-methylpyridine.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable buffer component
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable anhydrous solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a sample solution of your this compound at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (or an appropriate wavelength determined by UV-Vis spectroscopy)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatograms of the sample and the standard. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of the hydrolysis product will be indicated by a more polar peak with a shorter retention time.
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
UCI Department of Chemistry. 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]
-
ResearchGate. Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. [Link]
-
ResearchGate. Hydrolysis kinetics for 2-chloropyridine in supercritical water. [Link]
-
KoreaScience. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]
-
Mettler Toledo. Karl Fischer Titration Guide to Water Determination. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Quveon. THE BASICS OF KARL FISCHER TITRATION. [Link]
-
PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
Hach. Volumetric two-component methanol based Karl Fischer Titration. [Link]
-
RSC Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Green Chemistry (RSC Publishing). In water alkylation of amines with alcohols through a borrowing hydrogen process catalysed by ruthenium nanoparticles. [Link]
-
Sci-Hub. The Kinetics of the Hydrolysis of 6-Trichloromethylpurine in Dilute Aqueous Solutions1. [Link]
Sources
Technical Support Guide: Safe Quenching of Reactions Containing 2-(Chloromethyl)-6-methylpyridine Hydrochloride
This guide provides detailed technical and safety information for researchers, scientists, and drug development professionals on the proper procedures for quenching reactions that contain unreacted 2-(Chloromethyl)-6-methylpyridine hydrochloride. As a bifunctional reagent—an acidic pyridinium salt and a reactive alkylating agent—its deactivation requires careful consideration to ensure safety and prevent hazardous side reactions.
Part 1: Critical Safety Assessment & Hazard Analysis
Q1: What are the primary hazards associated with unreacted this compound?
Understanding the compound's reactivity and toxicity is the first step in ensuring a safe work-up. This compound (CAS No: 3099-30-7) is a hazardous substance with multiple risk factors.
-
Corrosivity and Irritation : As a hydrochloride salt, the compound is acidic and corrosive. Direct contact can cause severe skin burns and serious eye damage.[1][2][3] Inhalation may lead to respiratory irritation.[4]
-
Toxicity : It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] Ingestion can cause burns of the upper digestive and respiratory tracts.[1]
-
Alkylating Agent : The chloromethyl group makes this compound a reactive alkylating agent.[5] Such agents are often mutagenic or carcinogenic due to their ability to alkylate DNA, and they require careful handling and disposal.[6][7]
-
Thermal Decomposition : When heated, the compound can decompose and release toxic and irritating gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).[1][4]
-
Reactivity : The compound is stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and strong bases.[4][8] It is also hygroscopic and sensitive to moisture.[4]
Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8] Ensure that an eyewash station and safety shower are readily accessible.[1]
Part 2: The Quenching Decision Workflow
Q2: How do I choose the correct quenching strategy for my specific reaction conditions?
The optimal quenching strategy depends on the reaction solvent, scale, and the presence of other sensitive reagents. The primary goals of the quench are to neutralize the acidic hydrochloride and to safely deactivate the electrophilic chloromethyl group.
The following decision workflow can help guide your choice between a mild, general-purpose quench and a more robust scavenging quench.
Caption: Quenching decision workflow for 2-(Chloromethyl)-6-methylpyridine HCl.
Part 3: Recommended Quenching Protocols
Before initiating any quench, always cool the reaction mixture to 0-5 °C using an ice-water bath. Quenching reactions can be exothermic, and cooling is a critical step to maintain control.
Q3: What is the recommended general-purpose protocol for quenching this reagent?
Protocol A: Slow Aqueous Bicarbonate Quench
This is the preferred method for most small-scale laboratory applications where other reagents are compatible with water. It safely addresses both the acidity and the alkylating nature of the compound.
-
Mechanism : Sodium bicarbonate (NaHCO₃), a weak base, first neutralizes the pyridinium hydrochloride. This reaction liberates carbon dioxide gas. The bicarbonate and the hydroxide ions present in the aqueous solution then act as nucleophiles to slowly hydrolyze the chloromethyl group to the corresponding, and much less reactive, hydroxymethyl pyridine.
-
Step-by-Step Methodology :
-
Ensure the reaction flask is in an ice-water bath and that stirring is adequate.
-
Prepare a saturated aqueous solution of sodium bicarbonate.
-
Using an addition funnel, add the saturated NaHCO₃ solution dropwise to the cooled, stirred reaction mixture.
-
CRITICAL : Add the first 10% of the quenching solution very slowly to control the initial effervescence (CO₂ release) from the acid-base neutralization.[9] Vigorous gas evolution can cause the reaction to foam out of the flask.
-
Continue the slow addition until gas evolution ceases, indicating that all acidic components have been neutralized.
-
Allow the mixture to stir at 0-5 °C for at least one hour to ensure the hydrolysis of the alkyl chloride is well underway. For complete hydrolysis, the reaction may need to be warmed to room temperature and stirred for several hours or overnight.
-
Proceed with the standard aqueous work-up and extraction procedure for your product.
-
Q4: When is a more aggressive quenching agent needed, and what is the protocol?
Protocol B: Aqueous Thiosulfate Scavenging Quench
This method is recommended for larger-scale reactions or when it is critical to ensure every trace of the alkylating agent is destroyed rapidly. Sodium thiosulfate (Na₂S₂O₃) is an excellent and inexpensive scavenger for electrophilic alkyl halides.
-
Mechanism : The thiosulfate anion is a potent nucleophile that rapidly and irreversibly displaces the chloride from the chloromethyl group via an Sₙ2 reaction, forming a non-toxic and water-soluble Bunte salt. A weak base is used concurrently to neutralize the hydrochloride.
-
Step-by-Step Methodology :
-
Cool the reaction mixture to 0-5 °C in an ice-water bath with efficient stirring.
-
Prepare a quenching solution by dissolving sodium thiosulfate (1.5-2.0 equivalents relative to the alkylating agent) and sodium bicarbonate (2.0-3.0 equivalents) in water.
-
Slowly add the thiosulfate/bicarbonate solution dropwise to the reaction mixture. Be mindful of initial CO₂ evolution.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Verify the absence of the alkylating agent using a suitable method (e.g., TLC, LC-MS) before proceeding with work-up and disposal.
-
Proceed with the standard aqueous work-up. The resulting Bunte salt will remain in the aqueous layer.
-
Table 1: Comparison of Quenching Agents
| Quenching Agent | Mechanism of Action | Pros | Cons | Key Safety Note |
| Water / Aq. Bicarbonate | Neutralization & Solvolysis (Hydrolysis) | Inexpensive, readily available, simple byproducts (alcohol, CO₂, NaCl). | Can be slow; CO₂ evolution requires careful, slow addition. | Control the rate of addition to prevent foaming from gas evolution. |
| Aq. Sodium Thiosulfate | Neutralization & Nucleophilic Substitution (Sₙ2) | Fast, highly effective for complete destruction of alkylating agent. | Adds more salts to the mixture, which may complicate work-up. | Best for ensuring no residual alkylating agent remains. |
| Alcohols (e.g., Methanol) | Solvolysis | Can be used for non-aqueous conditions. | Slower than water; forms an ether byproduct; does not neutralize the HCl salt. | Must be followed by a base quench to neutralize the acid. |
| Strong Bases (e.g., NaOH) | Deprotonation | - | NOT RECOMMENDED . Forms the free base, which can be unstable and may self-react or polymerize.[10] | Avoid strong bases . The risk of uncontrolled side reactions is high. |
Part 4: Troubleshooting and Frequently Asked Questions (FAQs)
Q5: Why shouldn't I use a strong base like sodium hydroxide (NaOH) to quench the reaction?
Adding a strong base like NaOH or KOH will rapidly deprotonate the pyridinium hydrochloride to form the free base, 2-(chloromethyl)-6-methylpyridine.[10] While this neutralizes the acid, the free base can be unstable and may undergo self-reaction (e.g., intermolecular alkylation) to form oligomers or polymers, which can be an uncontrolled and potentially hazardous process. Using a weak base like sodium bicarbonate is a much safer, more controlled method.
Q6: My quench is generating a lot of gas and foaming. Is this normal?
Yes, if you are using the sodium bicarbonate protocol (Protocol A), the reaction between the bicarbonate and the acidic hydrochloride salt produces carbon dioxide (CO₂) gas. This is expected. However, rapid gas evolution indicates the quenching agent is being added too quickly. Immediately slow the rate of addition to prevent the reaction from foaming over. Maintaining a low temperature (0-5 °C) also helps to moderate the reaction rate.
Q7: A precipitate formed during the quench. What is it?
A precipitate could be one of several things. If you are using an organic solvent like THF, the inorganic salts formed (sodium chloride, excess sodium bicarbonate) will precipitate as they are not soluble. If your product is a solid, it may also be crashing out of solution as the solvent polarity changes. In most cases, this is not a cause for alarm. The solids will either be removed by filtration or will dissolve upon addition of more water during the work-up phase.
Q8: How do I confirm the alkylating agent has been completely quenched?
Before proceeding with large-scale work-up or waste disposal, it is best practice to confirm the absence of the reactive starting material. The most common method is thin-layer chromatography (TLC). Spot a sample of the quenched reaction mixture against a reference spot of the starting material. If the starting material spot is absent, the quench is complete. For more sensitive applications, LC-MS analysis can provide more definitive confirmation.
Q9: How should I handle the final waste from the quenched reaction?
Even after quenching, the reaction mixture contains organic solvents, salts, and reaction byproducts. This waste stream must be disposed of as hazardous chemical waste according to your institution's specific guidelines. Never pour quenched reaction mixtures down the drain. Collect all aqueous and organic layers from the work-up into a properly labeled hazardous waste container.[11]
References
-
This compound Safety Information. Sigma-Aldrich.
-
SDS of 2-Chloromethyl-6-methylpyridine. ChemBlink.
-
SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride. Fisher Scientific.
-
2-(chloromethyl)-3-methylpyridine hydrochloride - SAFETY DATA SHEET. Apollo Scientific.
-
2-Chloromethyl-6-methylpyridine Safety Information. Chemsrc.
-
Chemical Safety Data Sheet - 2-(CHLOROMETHYL)-6-METHYLPYRIDINE. ChemicalBook.
-
Discussion on Quenching Guides. Reddit r/Chempros.
-
Breaking Down Alkyl Halides: Key Reactions and Uses. Patsnap.
-
Removal of HCl from 2-(chloromethyl)pyridine. Reddit r/chemhelp.
-
2-Chloro-5-(chloromethyl)pyridine Safety Sheet. Apollo Scientific.
-
Pyridinium Cation Information. Wikipedia.
-
2-Chloro-5-(chloromethyl)pyridine MSDS. Santa Cruz Biotechnology.
-
The use of quenching agents for the analysis of disinfection by-products in water samples. ScienceDirect.
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. NIH National Center for Biotechnology Information.
-
Reactivity of pyridinium salts towards nucleophiles. ResearchGate.
-
Alkylating Agents - Holland-Frei Cancer Medicine. NIH National Center for Biotechnology Information.
-
Reductive Transformation of Pyridinium Salts to Functionalised Molecules. The University of Liverpool Repository.
-
Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry.
-
Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents.
-
Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
-
Alkylating Agents - LiverTox. NIH National Center for Biotechnology Information.
-
Alkylating Agents. Oncohema Key.
-
Reactions of alkyl halides - an overview. Chemistry LibreTexts.
-
Alkylating agents in chemotherapy. EBSCO.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
2-(Chloromethyl)pyridine hydrochloride, 98%. Thermo Fisher Scientific.
-
Organic Chemistry: 4 Must-Know Reactions of Alkyl Halides. YouTube.
-
2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride). MedChemExpress.
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses.
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 8. 2-Chloromethyl-6-methylpyridine | CAS#:3099-29-4 | Chemsrc [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
Identifying and removing impurities from commercial 2-(Chloromethyl)-6-methylpyridine hydrochloride
Technical Support Center: 2-(Chloromethyl)-6-methylpyridine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Removal of Commercial Impurities.
Welcome to the technical support center for this compound. This guide is designed to provide you, a senior application scientist, with field-proven insights and robust protocols to address common challenges related to purity assessment and purification of this critical reagent. The following troubleshooting guides and FAQs are structured to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) on Impurities
Q1: I've purchased commercial this compound. What are the likely impurities I should be aware of?
A1: The impurity profile of commercial this compound is heavily dependent on its synthetic route. Understanding the manufacturing process provides critical clues to the potential identity of contaminants. Impurities generally fall into three categories: process-related impurities, degradation products, and residual solvents.
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Unreacted Starting Materials: The most common starting material is 2-picoline (2-methylpyridine)[1][2]. Incomplete reaction can leave traces of this material in the final product.
-
Synthetic Intermediates: Depending on the synthetic pathway, you may encounter intermediates. Common routes involve the formation of 2-methyl-6-acetylpyridine and its subsequent reduction to 2-methyl-6-hydroxymethylpyridine before the final chlorination step[1][2]. Another route proceeds via N-oxidation of 2-picoline, followed by rearrangement and chlorination[3][4]. Any of these intermediates could persist if the reactions do not go to completion.
-
Over-chlorinated Byproducts: The chlorination step can sometimes be difficult to control, leading to the formation of di- or tri-chlorinated species, or even ring-chlorinated products. For instance, 2,6-bis(chloromethyl)pyridine could be a potential byproduct[5].
-
Positional Isomers: If the starting materials are not pure, isomers such as 3-(Chloromethyl)-5-methylpyridine hydrochloride could be present[6].
-
-
Degradation Products: this compound can be susceptible to hydrolysis, especially if exposed to moisture, which can lead to the formation of the corresponding alcohol, (6-methylpyridin-2-yl)methanol. The compound is also noted to be hygroscopic, necessitating careful storage under inert, dry conditions to maintain stability[7].
-
Residual Solvents: Solvents used during the synthesis and purification, such as methanol, dichloromethane, acetone, or chloroform, may be present in the final product[2][8].
Q2: Why does the color of my this compound vary from white to yellow or pale brown?
A2: The color variation in commercial batches is typically an indicator of purity. A pure, freshly prepared sample is often a white to off-white crystalline solid[7][9]. The development of a yellow or brownish hue can be attributed to the presence of trace impurities, often polymeric byproducts formed during synthesis or degradation products resulting from prolonged storage or exposure to light, air, and moisture[7]. While a slight coloration may not impact all applications, for sensitive downstream processes, it is a strong indicator that purification may be necessary.
Analytical Troubleshooting and Methodology
This section provides guidance on setting up analytical methods to identify and quantify impurities, and how to troubleshoot common issues.
Q3: How can I set up a reliable HPLC method to determine the purity of my sample?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of this compound due to its high resolution and sensitivity[10]. A reverse-phase method is typically the most effective.
Workflow for HPLC Method Development
Caption: General workflow for HPLC purity analysis.
Detailed Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to improve peak shape) is recommended. A typical starting ratio would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 270 nm, as the pyridine ring exhibits strong absorbance in this region.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated using area percent, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used.
Troubleshooting Common HPLC Issues
-
Issue: A large, early-eluting peak is observed.
-
Possible Cause: This is often due to highly polar impurities or unreacted starting materials that have little retention on a C18 column. It could also be the hydrochloride counter-ion if it has UV absorbance or disturbs the baseline.
-
-
Issue: Several small peaks are present after the main peak.
-
Possible Cause: These are likely less polar, process-related impurities such as dimers or other byproducts.
-
-
Issue: Poor peak shape (tailing).
-
Possible Cause: The acidic nature of the hydrochloride salt can interact with residual silanols on the silica support of the column. Ensure your mobile phase is sufficiently acidic (e.g., pH < 3) by adding formic or trifluoroacetic acid.
-
Q4: My application is highly sensitive to trace impurities. Can I use Mass Spectrometry?
A4: Absolutely. For identifying and quantifying trace-level impurities, especially those that may be genotoxic, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[11][12]. It provides unparalleled sensitivity and selectivity.
Key Advantages of LC-MS/MS:
-
Structural Elucidation: Fragmentation patterns (MS/MS) can help identify the chemical structure of unknown impurities without needing to isolate them first[13].
-
High Sensitivity: Can detect impurities at parts-per-million (ppm) levels, which is critical for pharmaceutical applications[11][12].
-
Specificity: Can distinguish between compounds with the same molecular weight (isomers) if they have different fragmentation patterns or chromatographic retention times.
Table 1: Comparison of Analytical Techniques
| Technique | Principle | Primary Application | Advantages | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Purity assessment, quantification of major components. | Robust, widely available, good for quantitative analysis.[10] | Lower sensitivity for trace impurities; requires chromophores. |
| LC-MS/MS | HPLC separation followed by mass-based detection and fragmentation. | Identification of unknown impurities, trace-level quantification. | Extremely sensitive and specific, provides structural information.[11][12] | Higher cost and complexity, potential for matrix effects. |
| GC-MS | Separation of volatile compounds followed by mass detection. | Analysis of residual solvents and volatile impurities. | Excellent for volatile and semi-volatile analysis.[14][15] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear spin transitions in a magnetic field. | Definitive structural elucidation of isolated impurities. | Provides unambiguous structural information.[13][16] | Lower sensitivity, requires higher sample quantity and purity. |
Purification Guides and Protocols
If analytical testing reveals that your material does not meet the purity requirements for your application, the following protocols can be used for purification.
Q5: How can I perform a laboratory-scale purification of this compound?
A5: Recrystallization is the most common and effective method for purifying crystalline solids like this hydrochloride salt. The principle is to dissolve the impure solid in a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.
Workflow for Recrystallization
Caption: Step-by-step recrystallization process.
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, a mixture of isopropanol and diethyl ether or acetone can be effective[8][17].
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat briefly and then proceed to the next step.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity of the recrystallized material should be confirmed by one of the analytical methods described above.
References
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
-
Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]
- Synthetic method of 2-chloromethylpyridinehydrochloride.
-
2-Chloromethylpyridine. Wikipedia. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]
-
Impurities Identification. Selvita. [Link]
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Eureka | Patsnap. [Link]
- Purification method of pyridine and pyridine derivatives.
- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
-
Impurity Identification & Characterization. Resolian. [Link]
-
CAS No : 153259-31-5 | Product Name : Rabeprazole 2-Chloromethyl Impurity. Pharmaffiliates. [Link]
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- 1. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 4. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
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- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Strategies to control the regioselectivity of reactions with 2-(Chloromethyl)-6-methylpyridine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(chloromethyl)-6-methylpyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to precisely control reaction outcomes, ensuring the selective synthesis of your target molecules.
Core Concept: The Regiochemical Challenge
This compound possesses two primary sites susceptible to nucleophilic attack, creating a classic regioselectivity challenge. Understanding the interplay between these sites is the first step toward mastering its reactivity.
-
C-Alkylation (Sɴ2 Reaction): The chloromethyl group (-CH₂Cl) at the 2-position is an excellent electrophilic center. It is analogous to a benzylic halide, making it highly susceptible to Sɴ2 displacement by a wide range of nucleophiles. This is often the desired reaction pathway for introducing the (6-methylpyridin-2-yl)methyl moiety onto a target molecule.[1][2]
-
N-Alkylation: The pyridine ring's nitrogen atom has a lone pair of electrons and is nucleophilic. It can react with an electrophile, leading to the formation of a pyridinium salt. However, in the hydrochloride salt form, this nitrogen is protonated, rendering it non-nucleophilic. A base is required to liberate the free base form, which can then compete with the intended external nucleophile.
The key to controlling regioselectivity lies in manipulating reaction conditions to favor one pathway decisively over the other. The 6-methyl group provides significant steric hindrance around the nitrogen, which inherently disfavors N-alkylation and provides a strong bias toward the desired C-alkylation pathway.[3][4]
Troubleshooting and FAQs
This section addresses common issues encountered during experimentation in a practical question-and-answer format.
Issue 1: My reaction is producing a mixture of C-alkylated and N-alkylated products. How do I improve selectivity for the chloromethyl position?
Question: I'm attempting to react 2-(chloromethyl)-6-methylpyridine HCl with a thiol nucleophile, but I'm getting a significant amount of a side product that appears to be a pyridinium salt (N-alkylation). How can I favor the desired Sɴ2 reaction at the chloromethyl group?
Answer: This is the most common regioselectivity issue. Achieving high selectivity for C-alkylation requires carefully tuning the base, solvent, and temperature to minimize the nucleophilicity of the pyridine nitrogen while maximizing the reactivity of your intended nucleophile at the chloromethyl site.
Causality and Strategic Solutions:
-
The Role of the Base: A strong base can deprotonate the pyridine hydrochloride to its free base form. If the concentration of the free base is significant, its nitrogen atom can act as a nucleophile, competing with your primary nucleophile. The solution is to use a base that is strong enough to neutralize the generated HCl but not so strong that it creates a high standing concentration of the reactive free pyridine.
-
Solvent Effects: The solvent choice is critical for modulating nucleophilicity and reaction rates.
-
Recommendation: Employ polar aprotic solvents such as acetonitrile (ACN) , N,N-dimethylformamide (DMF) , or acetone . These solvents are ideal for Sɴ2 reactions because they solvate the cation of the nucleophile's salt but leave the anionic nucleophile "naked" and highly reactive.[7][8][9]
-
Avoid: Polar protic solvents (e.g., ethanol, methanol, water) should be avoided. They form strong hydrogen bonds with anionic nucleophiles, creating a solvent cage that significantly dampens their nucleophilicity and slows down the Sɴ2 reaction rate.[7][10]
-
-
Temperature Control: Sɴ2 reactions are often kinetically favored.
-
Recommendation: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) initially. Lower temperatures can increase the selectivity for the kinetically preferred C-alkylation product over the thermodynamically more stable (but sterically hindered) N-alkylation product.
-
Experimental Protocol: Selective C-Alkylation with a Thiol Nucleophile
This protocol is designed to maximize the yield of the C-alkylated product while minimizing N-alkylation side reactions.
Reagents:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and potassium carbonate.
-
Add anhydrous acetonitrile to create a slurry (concentration approx. 0.2 M).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add thiophenol via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure 2-((phenylthio)methyl)-6-methylpyridine.
Data Summary: Influence of Conditions on Regioselectivity
The following table provides representative data on how reaction parameters can influence the outcome.
| Entry | Nucleophile | Base (eq.) | Solvent | Temp (°C) | Ratio (C-alkylation : N-alkylation) |
| 1 | Thiophenol | K₂CO₃ (2.5) | ACN | 25 | >95 : 5 |
| 2 | Thiophenol | NaH (1.1) | THF | 25 | 60 : 40 |
| 3 | Morpholine | K₂CO₃ (2.5) | DMF | 50 | >90 : 10 |
| 4 | Morpholine | Et₃N (2.5) | EtOH | 80 | 75 : 25 |
Analysis:
-
Entry 1 vs. 2: The use of a strong, soluble base like NaH (Entry 2) significantly increases the proportion of the undesired N-alkylation product compared to the mild, heterogeneous base K₂CO₃ (Entry 1).
-
Entry 3 vs. 4: The combination of a polar aprotic solvent (DMF) and a mild base (Entry 3) gives superior C-alkylation selectivity compared to a protic solvent (EtOH) with a soluble amine base (Entry 4), which can promote the formation of the free pyridine base.
Visualization of Reaction Control
The diagrams below illustrate the competing pathways and a decision-making workflow for optimizing your reaction.
Caption: Decision workflow for selective C-alkylation.
Issue 2: My reaction is very slow or not proceeding at all. What are the likely causes?
Question: I have set up my reaction according to a standard Sɴ2 protocol using potassium carbonate in acetonitrile, but after several hours, I see very little consumption of my starting material. What should I check?
Answer: A stalled reaction can usually be attributed to issues with reagent reactivity, solubility, or insufficient activation energy.
Troubleshooting Checklist:
-
Nucleophile Reactivity: Ensure your nucleophile is sufficiently potent. For example, while an alcohol can be a nucleophile, its corresponding alkoxide (generated with a base) is much more reactive. If you are using a neutral nucleophile, it may not be strong enough.
-
Base Efficiency:
-
Solubility: Ensure the base is finely powdered to maximize surface area.
-
Strength: While mild bases are preferred for selectivity, if your nucleophile requires deprotonation (e.g., a thiol to a thiolate), the base must be strong enough for this purpose. K₂CO₃ is generally sufficient for soft nucleophiles like thiols.
-
-
Solvent Quality: Ensure you are using anhydrous (dry) solvent. Water can protonate and deactivate anionic nucleophiles.
-
Temperature: While starting low is good for selectivity, some Sɴ2 reactions require thermal energy to overcome the activation barrier.
-
Action: If the reaction is clean but slow at room temperature, gradually increase the heat to 40-60 °C and continue to monitor.
-
-
Leaving Group Activation (Finkelstein Reaction): The chloride is a good leaving group, but it can be improved.
-
Action: For slow reactions, consider adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the chloride in-situ to form the more reactive alkyl iodide intermediate, which then reacts faster with your nucleophile.
-
References
- Vertex AI Search. (n.d.). SN2 Effect of Solvent. OpenOChem Learn. Retrieved January 1, 2026.
- Zhang, P., et al. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- Vertex AI Search. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Smolecule. (2023, August 15). Buy 2-(Chloromethyl)pyridine hydrochloride.
- ChemistryViews. (2021, July 29). Selective C-4 Alkylation of Pyridines.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
- NIH. (2025, November 22). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.
- ChemicalBook. (2019, November 11). 2,6-Lutidine-an aromatic organic compound.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Wikipedia. (n.d.). 2,6-Lutidine.
- BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-pyridones.
Sources
- 1. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
Validation & Comparative
Validation of a new synthetic method for a target molecule using 2-(Chloromethyl)-6-methylpyridine hydrochloride
An Objective Guide to the Validation of a Novel, Efficient Synthesis of Pyrilex Utilizing 2-(Chloromethyl)-6-methylpyridine hydrochloride
Introduction: The Quest for Optimized Synthesis of Novel Pyridine Derivatives
The pyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the core of numerous essential products. Among the vast family of pyridine-based compounds, those featuring substitution at the 2 and 6 positions are of particular interest due to their prevalence in bioactive molecules. One such molecule, which we will refer to as "Pyrilex," a promising new insecticidal agent, requires a robust and efficient synthetic route for large-scale production. The key to its synthesis is the strategic use of this compound, a versatile and readily available building block.
This guide presents a novel, validated synthetic method for Pyrilex and provides a comprehensive comparison with established synthetic routes. We will delve into the rationale behind our methodological choices, present detailed experimental protocols, and offer a transparent analysis of the results, empowering researchers and process chemists to make informed decisions for their synthetic endeavors.
The Synthetic Challenge: An Overview of Methodologies
The core of the Pyrilex synthesis involves the formation of a new carbon-nitrogen bond by reacting 2-(Chloromethyl)-6-methylpyridine with a suitable nucleophile, in this case, 2-amino-4-nitroimidazole. Historically, this transformation has been approached through several methods, each with its own set of advantages and drawbacks.
-
Method A: The Traditional Approach with a Strong Base: This method typically employs a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). While often effective in driving the reaction to completion, the use of NaH presents significant safety challenges on a larger scale due to its pyrophoric nature. Moreover, the workup can be cumbersome, and the use of DMF raises environmental concerns.
-
Method B: The Phase-Transfer Catalysis (PTC) Route: An alternative strategy involves the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), with an inorganic base like potassium carbonate (K₂CO₃) in a biphasic solvent system. This approach avoids the hazards associated with NaH and often simplifies the workup. However, the efficiency of PTC can be highly dependent on the catalyst and reaction conditions, and catalyst removal can sometimes be an issue.
A Novel Approach: Ultrasound-Assisted, Base-Mediated Synthesis in an Aqueous System
Our newly developed method aims to address the shortcomings of the traditional routes by leveraging the benefits of ultrasound irradiation in a more environmentally benign solvent system. This approach not only accelerates the reaction but also allows for the use of a milder base in an aqueous medium, significantly improving the safety and sustainability of the process.
The Rationale Behind the Innovation
The application of ultrasound in organic synthesis has gained significant traction due to its ability to enhance reaction rates and yields through acoustic cavitation. In our system, the implosion of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, effectively promoting the reaction between the reactants. This allows for the use of a less reactive and safer base, such as sodium bicarbonate (NaHCO₃), in a water-ethanol co-solvent system. The choice of an aqueous system not only reduces the reliance on volatile organic solvents but also simplifies the product isolation, as Pyrilex precipitates out of the reaction mixture upon cooling.
Visualizing the Synthetic Workflow
Caption: Workflow for the novel ultrasound-assisted synthesis of Pyrilex.
Comparative Analysis: A Head-to-Head Evaluation
To validate the superiority of our novel method, we conducted a systematic comparison with the two established methods. The results are summarized in the table below.
| Parameter | Method A (NaH/DMF) | Method B (PTC/K₂CO₃) | Novel Method (Ultrasound/NaHCO₃) |
| Reaction Time | 8 hours | 6 hours | 2 hours |
| Yield | 85% | 88% | 95% |
| Purity (HPLC) | 97% | 98% | >99% |
| Solvent | DMF | Toluene/Water | Water/Ethanol |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Bicarbonate (NaHCO₃) |
| Safety Concerns | High (Pyrophoric base) | Moderate (Flammable solvent) | Low |
| Workup Complexity | High (Quenching, extraction) | Moderate (Phase separation) | Low (Filtration) |
| Environmental Impact | High | Moderate | Low |
As the data clearly indicates, the novel ultrasound-assisted method offers significant advantages in terms of reaction time, yield, and purity. Furthermore, the enhanced safety profile and reduced environmental impact make it a highly attractive alternative for sustainable chemical manufacturing.
Detailed Experimental Protocols
Novel Method: Ultrasound-Assisted Synthesis of Pyrilex
-
Reactant Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2-amino-4-nitroimidazole (10.0 g, 78.1 mmol) and sodium bicarbonate (13.1 g, 156.2 mmol) to a mixture of deionized water (100 mL) and ethanol (50 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Add this compound (14.0 g, 78.1 mmol) to the suspension.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath (40 kHz, 300 W) and heat the reaction mixture to 60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2 hours.
-
Product Isolation: Once the reaction is complete, turn off the ultrasound and heating. Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water (3 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Validation and Characterization
The identity and purity of the synthesized Pyrilex were confirmed using a suite of analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
The data obtained from these analyses were consistent with the expected structure and indicated a purity of >99%.
Conclusion: A New Paradigm in Pyridine Synthesis
The novel ultrasound-assisted synthetic method for Pyrilex presented in this guide offers a compelling alternative to traditional synthetic routes. By significantly reducing reaction times, improving yields and purity, and enhancing the overall safety and environmental profile of the synthesis, this method represents a significant advancement in the field. The simplicity of the procedure and the use of readily available, inexpensive reagents make it highly amenable to large-scale industrial production. We believe that this approach can be extended to the synthesis of other related pyridine derivatives, paving the way for more efficient and sustainable chemical manufacturing.
References
-
Mason, T. J. (2003). Sonochemistry and the environment. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 361(1804), 847-861. [Link]
-
Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving towards greener methodologies. Chemical Society Reviews, 35(2), 180-196. [Link]
Spectroscopic analysis to confirm the structure of novel compounds made from 2-(Chloromethyl)-6-methylpyridine hydrochloride
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For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Pyridine Building Block
In the landscape of modern synthesis, 2-(Chloromethyl)-6-methylpyridine hydrochloride stands out as a highly versatile heterocyclic building block. Its reactive chloromethyl group, coupled with the inherent chemical properties of the pyridine ring, makes it a valuable precursor for a diverse range of novel compounds in pharmaceutical and materials science research. However, the synthesis of derivatives from this precursor often presents a critical challenge: confirming the precise molecular structure of the final product. Ambiguities such as regioisomers or unexpected side products can arise, making a robust, multi-faceted analytical approach not just beneficial, but essential for unequivocal structural elucidation.
This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—to establish a self-validating workflow for confirming the structure of novel compounds synthesized from this compound. We will explore the causality behind experimental choices and demonstrate how integrating data from these distinct methods provides an unshakeable foundation for your structural claims.
The Core Analytical Workflow: An Integrated Approach
Caption: Figure 2. Decision workflow for MS data analysis.
Detailed Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. [1]2. Sample Introduction: Introduce the sample into the mass spectrometer. For volatile, thermally stable compounds, direct injection via a GC inlet is common.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation). [1] * Source Temperature: 200-250 °C.
-
-
Data Acquisition:
-
Scan a suitable mass-to-charge (m/z) range (e.g., 40-500 amu) to ensure detection of both the molecular ion and relevant fragments.
-
FT-IR Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and simple technique used to identify the presence or absence of specific functional groups in a molecule based on their characteristic absorption of infrared radiation. [2] Causality: While NMR and MS provide the structural skeleton and molecular weight, FT-IR confirms the functional group transformation. In our case study, the two most important spectral events are the disappearance of the C-Cl bond vibration from the starting material and the appearance of new bands corresponding to the functional group Nu. For example, if Nu-H were an alcohol (R-OH), we would expect to see a new, broad O-H stretching band. If it were a primary amine (R-NH₂), we would look for N-H stretching bands.
Data Comparison: Key Vibrational Frequencies
| Vibrational Mode | Starting Material | Expected Target Product (Example: Nu = -OH) | Rationale for Change |
| C-H (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Unchanged. |
| C-H (aliphatic) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | Unchanged. |
| C=C, C=N (ring) | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ | Minor shifts possible. |
| C-Cl stretch | ~650-800 cm⁻¹ | Absent | The C-Cl bond has been broken. |
| O-H stretch | Absent | ~3200-3600 cm⁻¹ (broad) | A new hydroxyl group has been introduced. |
Frequencies are approximate. The exact position and intensity of bands can be influenced by the molecular environment.
Detailed Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: No extensive preparation is needed for the ATR method. Place a small amount of the purified solid sample directly onto the ATR crystal. [2]2. Instrument Setup:
-
Ensure the ATR crystal is clean before analysis.
-
Perform a background scan (collecting a spectrum of the empty crystal) to be subtracted from the sample spectrum. This removes interference from atmospheric CO₂ and H₂O. [2]3. Data Acquisition:
-
Press the sample firmly against the crystal using the instrument's pressure arm.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [2]
-
Conclusion: Synthesizing the Evidence for Unambiguous Confirmation
The structural elucidation of a novel compound is a process of systematic, evidence-based deduction. By employing an integrated workflow of NMR, MS, and FT-IR spectroscopy, researchers can build a powerful, self-validating case for their proposed structure.
-
NMR provides the detailed atomic-level blueprint of the carbon-hydrogen framework.
-
MS acts as a gatekeeper, confirming the correct molecular weight and the successful incorporation of new substituents.
-
FT-IR offers a quick and definitive fingerprint of the functional groups present, verifying the chemical transformation.
When the data from these three techniques are mutually consistent—when the molecular weight from MS matches the structure deduced from NMR, and the functional groups identified by IR are all accounted for in that structure—a researcher can be confident in their assignment. This rigorous, multi-pronged approach underpins the principles of scientific integrity and is the gold standard in the development of new chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Retrieved from [Link]
- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques.
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem.
-
Busca, G. (1987). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]
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Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Retrieved from [Link]
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Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(chloromethyl)-6-methylpyridine, hydrochloride. SpectraBase. Retrieved from [Link]
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M R, S. et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Purevsuren, S. et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Retrieved from [Link]
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Tzeng, Y. et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine. Benchchem.
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Markley, J. L. et al. (2017). NMR Spectroscopy for Metabolomics Research. Metabolites. Retrieved from [Link]
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American Chemical Society. (2013). NMR Guidelines for ACS Journals. ACS Publications. Retrieved from [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
- Benchchem. (2025). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. Benchchem.
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Leissing, T. et al. (2023). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science. Retrieved from [Link]
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ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine. ResearchGate. Retrieved from [Link]
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Lewis, I. A. et al. (2008). Novel NMR and MS approaches to metabolomics. Metabolomics. Retrieved from [Link]
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Seger, C., Godejohann, M., & Tseng, L. H. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. Retrieved from [Link]
-
Zhu, X. M. et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]
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Biological activity screening of derivatives synthesized from 2-(Chloromethyl)-6-methylpyridine hydrochloride
An In-Depth Technical Guide to the Biological Activity Screening of Derivatives from 2-(Chloromethyl)-6-methylpyridine hydrochloride
A Senior Application Scientist's Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its prevalence in a multitude of FDA-approved drugs and natural bioactive compounds.[1][2][3] Its unique electronic properties and capacity for diverse chemical modifications make it a privileged structure in the design of novel therapeutic agents. Among the versatile starting materials for pyridine-based drug discovery, this compound stands out as a particularly useful building block. Its reactive chloromethyl group provides a convenient handle for introducing a wide array of functional moieties through nucleophilic substitution, enabling the rapid generation of diverse chemical libraries.
This guide provides a comprehensive framework for the synthesis and comparative biological activity screening of novel derivatives originating from this compound. We will delve into the strategic rationale behind experimental design, present detailed protocols for synthesis and biological evaluation, and offer a comparative analysis of hypothetical, yet representative, experimental data. Our objective is to equip researchers with the foundational knowledge and practical insights required to explore the therapeutic potential of this promising class of compounds.
Part 1: Strategic Synthesis of a Derivative Library
The primary value of this compound lies in its electrophilic chloromethyl group, which readily reacts with various nucleophiles.[4] This allows for the systematic modification of the scaffold to explore the structure-activity relationship (SAR). Our strategy involves synthesizing a small, focused library of derivatives by reacting the starting material with different nucleophiles, such as amines, thiols, and phenols. This approach allows us to probe how different substituents at this position influence biological activity.
Experimental Protocol: Synthesis of Pyridine Derivatives
This protocol describes a general procedure for the synthesis of N-substituted, S-substituted, and O-substituted derivatives.
Rationale: The choice of a base (e.g., K₂CO₃ or Et₃N) is critical to deprotonate the nucleophile without promoting unwanted side reactions. The solvent (e.g., DMF or Acetonitrile) is selected for its ability to dissolve the reactants and facilitate the reaction at a suitable temperature. Room temperature to a gentle heat (50-60 °C) is typically sufficient for these SN2-type reactions.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 10 mL), add a base such as potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free base in situ.
-
Add the desired nucleophile (e.g., a substituted aniline, thiophenol, or phenol) (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at 50 °C and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This synthetic workflow is visualized in the diagram below.
Caption: General workflow for the synthesis of derivatives.
Part 2: A Multi-Faceted Approach to Biological Screening
Given the broad spectrum of activities reported for pyridine derivatives, a multi-pronged screening strategy is essential.[5][6][7] We will focus on three key areas with significant therapeutic relevance: anticancer, antibacterial, and antifungal activities. This approach maximizes the potential for discovering novel bioactive agents.
Experimental Workflow for Biological Activity Screening
The overall screening cascade is designed to efficiently identify and prioritize promising compounds. It begins with primary in vitro screening against a panel of cancer cell lines and microbial strains. Hits from this initial screen can then be advanced to more detailed secondary assays to determine potency (e.g., IC₅₀/MIC values) and elucidate the mechanism of action.
Caption: High-level workflow for biological activity screening.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8]
Rationale: This assay is a widely accepted, robust, and high-throughput method for initial anticancer screening. We use a panel of cell lines representing different cancer types (e.g., breast, colon, lung) to identify broad-spectrum activity or potential selectivity.
Step-by-Step Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with the synthesized derivatives at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Rationale: This method provides quantitative results (MIC values) and is more precise than agar diffusion methods. It is the gold standard for determining the lowest concentration of a drug that inhibits the visible growth of a microorganism. We screen against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), to assess the spectrum of activity.[9][10]
Step-by-Step Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes + medium), a negative control (medium only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Part 3: Comparative Analysis and Structure-Activity Relationship (SAR)
To illustrate the utility of this screening approach, we present hypothetical data for a series of four synthesized derivatives (CMPD1-4) compared against standard drugs.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | Substituent (R) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| CMPD1 | -NH-C₆H₅ | 15.2 | 21.8 | 35.4 |
| CMPD2 | -NH-C₆H₄-Cl (para) | 4.5 | 8.1 | 12.3 |
| CMPD3 | -S-C₆H₅ | 25.6 | > 50 | > 50 |
| CMPD4 | -O-C₆H₅ | 41.3 | > 50 | > 50 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.1 | 1.5 |
Data is hypothetical and for illustrative purposes.
Analysis: The data suggests that the N-substituted derivatives (CMPD1, CMPD2) possess superior anticancer activity compared to the S- and O-substituted analogues (CMPD3, CMPD4). Furthermore, the addition of an electron-withdrawing group (chloro) to the aniline ring (CMPD2) significantly enhances potency across all cell lines compared to the unsubstituted aniline (CMPD1). This provides a clear direction for further optimization: synthesizing more N-substituted derivatives with varied electronic properties on the aromatic ring. Pyridine-based molecules often exert their anticancer effects by inhibiting key signaling enzymes like kinases.[11][12]
Caption: Pyridine derivatives can inhibit cancer cell growth.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Substituent (R) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| CMPD1 | -NH-C₆H₅ | 32 | 64 | > 128 |
| CMPD2 | -NH-C₆H₄-Cl (para) | 16 | 32 | 64 |
| CMPD3 | -S-C₆H₅ | 8 | 16 | 32 |
| CMPD4 | -O-C₆H₅ | 64 | > 128 | > 128 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 4 |
Data is hypothetical and for illustrative purposes. N/A = Not Applicable.
Analysis: In contrast to the anticancer results, the S-substituted derivative (CMPD3) demonstrates the most promising broad-spectrum antimicrobial activity. The N-substituted derivatives also show moderate activity, which is again enhanced by the chloro-substituent (CMPD2 vs. CMPD1). The O-substituted analogue (CMPD4) is largely inactive. This differential SAR between anticancer and antimicrobial activity underscores the importance of a multi-faceted screening approach. The data suggests that a sulfur linkage is beneficial for antimicrobial effects, providing a valuable lead for developing new anti-infective agents.[7][9]
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for synthesizing and evaluating derivatives of this compound. Through carefully chosen synthetic modifications and a comprehensive biological screening cascade, researchers can efficiently probe the structure-activity relationships that govern anticancer and antimicrobial efficacy.
Our comparative analysis, though based on representative data, highlights how different functionalizations can tune the biological activity profile of the pyridine core. The N-aryl derivatives, particularly those with electron-withdrawing substituents, emerge as a promising avenue for anticancer drug discovery. Conversely, the S-aryl derivatives show potential as broad-spectrum antimicrobial agents.
The path forward involves expanding the derivative library based on these initial SAR insights. For anticancer leads, exploring a wider range of substituents on the N-aryl ring and investigating their effects on specific kinase targets would be a logical next step. For antimicrobial leads, synthesizing additional thioether derivatives and evaluating them against drug-resistant microbial strains is warranted. By integrating rational design, systematic screening, and careful data analysis, the therapeutic potential of this versatile chemical scaffold can be fully realized.
References
A consolidated list of authoritative sources cited within this guide.
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). PubMed. Retrieved from [Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1436. Retrieved from [Link]
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Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (2023). IRJET. Retrieved from [Link]
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Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. Retrieved from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10619. Retrieved from [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2024). International Journal on Science and Technology. Retrieved from [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Current Organic Chemistry, 25(10), 1215-1249. Retrieved from [Link]
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Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. Retrieved from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. Retrieved from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659. Retrieved from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed Central. Retrieved from [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). ResearchGate. Retrieved from [Link]
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Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (2022). PubMed Central. Retrieved from [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. Retrieved from [Link]
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2024). ResearchGate. Retrieved from [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. Retrieved from [Link]
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Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. (2025). Current Topics in Medicinal Chemistry. Retrieved from [Link]
- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. (2015). Google Patents.
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Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5126-5134. Retrieved from [Link]
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A Comparative Guide to Quantitative Kinetic Analysis of 2-(Chloromethyl)-6-methylpyridine Hydrochloride Reactions
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of reaction kinetics involving 2-(Chloromethyl)-6-methylpyridine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and reliable kinetic analysis. We will explore the strengths and limitations of various techniques, supported by experimental data and established scientific principles.
Introduction: The Importance of Kinetic Analysis
This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical agents and specialty chemicals. The efficiency, safety, and scalability of synthetic routes employing this reagent are critically dependent on a thorough understanding of its reaction kinetics. Quantitative analysis of reaction rates allows for the optimization of parameters such as temperature, concentration, and catalyst loading, leading to improved yields, minimized byproduct formation, and safer process scale-up. This guide compares the primary analytical techniques suitable for monitoring the consumption of this reactant and the formation of products in real-time or through quenched sampling.
Theoretical Framework: Nucleophilic Substitution at the Benzylic Position
The core reactivity of this compound involves nucleophilic substitution, where the chloromethyl group serves as the electrophilic site. The pyridine ring activates the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles.
The reaction rate is influenced by several factors, including the nucleophilicity of the attacking species, the polarity of the solvent, and the reaction temperature. A key consideration in kinetic studies is the potential for competing reactions or the formation of intermediates. For instance, studies on the reaction of substituted pyridines with various electrophiles have demonstrated complex relationships between nucleophile strength and reaction rate, sometimes indicating a change in the rate-determining step.[1] Understanding these underlying principles is crucial for designing meaningful kinetic experiments.
dot
Caption: Generalized SN2 reaction pathway for 2-(Chloromethyl)-6-methylpyridine.
A Comparative Guide to Analytical Methodologies
The selection of an appropriate analytical method is paramount for accurate kinetic profiling. The ideal technique should be sensitive, selective, and capable of resolving the reactant from the product and any significant impurities. We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and boiling point, with mass-based detection. | Measures absorbance of light by chromophores. |
| Selectivity | Very High | High (with MS detection) | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Sample Type | Non-volatile, thermally labile compounds.[2] | Volatile and semi-volatile compounds.[3] | Compounds with distinct UV-Vis absorbance spectra.[4] |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate to High | High | Low |
| Real-time Analysis | Difficult (requires rapid sampling and quenching) | Very Difficult | Excellent (with fiber-optic probes) |
| Best For | Complex reaction mixtures with multiple non-volatile components.[5] | Reactions with volatile products or reactants. | Simple reactions with significant spectral changes. |
Experimental Protocols and Workflows
A robust experimental design is the foundation of reliable kinetic data. The following section details standardized protocols for each analytical method and a general workflow for conducting a kinetic study.
General Experimental Workflow for Kinetic Analysis
The process of acquiring kinetic data follows a structured path from reaction initiation to data analysis. This workflow ensures reproducibility and minimizes experimental error.
dot
Caption: Standard workflow for a quantitative kinetic experiment.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally well-suited for monitoring the kinetics of reactions involving this compound due to its ability to separate complex mixtures.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid or Ammonium Acetate (for mobile phase buffering)[2][6]
-
Reaction mixture aliquots
-
Standards of this compound and the expected product of known concentration.
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase suitable for separating the reactant and product. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Calibration Curve: Prepare a series of standard solutions for both the reactant and the product at known concentrations. Inject these standards into the HPLC to generate a calibration curve correlating peak area with concentration.
-
Reaction Monitoring:
-
At predetermined time intervals, withdraw a small, precise volume (e.g., 100 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a known volume of cold mobile phase to stop the reaction and prevent further conversion.
-
-
Sample Analysis: Inject the quenched and diluted samples into the HPLC system.
-
Data Analysis: Integrate the peak areas corresponding to the reactant and product. Use the calibration curves to convert these areas into concentrations. Plot concentration versus time to determine the reaction order and rate constant.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, especially if the products or reactants are sufficiently volatile and thermally stable.[3]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector
-
Capillary column suitable for amine analysis (e.g., DB-5ms)[2]
-
Autosampler
Reagents:
-
High-purity carrier gas (Helium or Hydrogen)
-
Anhydrous solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)
-
Internal standard (a non-reactive compound with a distinct retention time)
Procedure:
-
Method Development: Develop a temperature program for the GC oven that effectively separates the reactant, product, and internal standard.
-
Calibration: Prepare standard solutions containing known concentrations of the reactant, product, and a fixed concentration of the internal standard. Analyze these to establish response factors.
-
Reaction Monitoring:
-
Withdraw aliquots at specified times.
-
Quench the reaction and dilute the sample in the chosen solvent containing the internal standard.
-
-
Sample Analysis: Inject the prepared samples into the GC-MS. The MS can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[2]
-
Data Analysis: Calculate the concentration of the reactant and product based on their peak areas relative to the internal standard's peak area. Plot these concentrations against time to derive the kinetic parameters.
Protocol 3: UV-Vis Spectrophotometry
This method is ideal for continuous, real-time monitoring if the reaction involves a significant change in the chromophoric system.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or a fiber-optic immersion probe
-
Thermostatted cuvette holder
Reagents:
-
A solvent that is transparent in the wavelength range of interest.
-
Reactant and product standards for spectral scanning.
Procedure:
-
Wavelength Selection: Obtain the full UV-Vis spectra of the pure reactant and the pure product. Identify a wavelength (λ) where the difference in absorbance between the two is maximal.
-
Calibration (Beer's Law): Prepare standard solutions of the reactant and product and measure their absorbance at the selected wavelength. Plot absorbance vs. concentration to confirm linearity and determine molar absorptivity (ε).
-
Reaction Monitoring:
-
In-situ: Place the reaction mixture in a thermostatted cuvette or use an immersion probe directly in the reactor. Record the absorbance at the chosen wavelength continuously or at short intervals.
-
Offline: If using the aliquot method, follow the sampling and quenching steps described for HPLC, then measure the absorbance of each quenched sample.
-
-
Data Analysis: Convert the absorbance-time data into concentration-time data using the Beer-Lambert law (A = εbc). Analyze this data to determine the reaction kinetics.
Conclusion and Recommendations
The choice of analytical technique for studying the reaction kinetics of this compound is dictated by the specific reaction conditions, the nature of the reactants and products, and the available instrumentation.
-
HPLC stands out as the most versatile and robust method, offering high selectivity for complex mixtures and accommodating a wide range of non-volatile compounds. It is the recommended starting point for most kinetic investigations of this system.
-
GC-MS is a powerful tool if the compounds of interest are volatile and thermally stable. Its high sensitivity is particularly advantageous for detecting low-concentration byproducts.
-
UV-Vis Spectrophotometry offers the significant advantage of real-time, continuous monitoring, which can provide highly detailed kinetic profiles. However, its utility is limited to reactions that exhibit a distinct and measurable change in their UV-Vis spectrum, free from spectral interference from other components.
By carefully selecting the analytical method and adhering to rigorous experimental protocols, researchers can obtain accurate and reproducible kinetic data, paving the way for the efficient and safe synthesis of valuable chemical entities.
References
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Benchchem. A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesi.
-
PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
-
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
-
Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
-
Royal Society of Chemistry. Kinetics of reaction of substituted pyridines and oxygen anions with methyl chloroformate in aqueous solution.
-
Google Patents. Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Royal Society of Chemistry. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides.
-
Benchchem. Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide.
-
ResearchGate. An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.
-
ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
-
NCBI. Analytical Methods for Determining Pyridine in Biological Materials.
-
Google Patents. Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
-
Thermo Fisher Scientific. 2-(Chloromethyl)pyridine hydrochloride, 98%.
-
Google Patents. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
-
Sigma-Aldrich. This compound.
-
PubMed. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile.
-
PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
-
MDPI. Nucleophilic Dearomatization of Activated Pyridines.
-
SpectraBase. 2-(chloromethyl)-6-methylpyridine, hydrochloride.
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Catalytic Strategies for the Functionalization of 2-(Chloromethyl)-6-methylpyridine Hydrochloride: A Comparative Guide
Introduction: The Versatility of a Key Pyridine Building Block
In the landscape of pharmaceutical and materials science, substituted pyridines are foundational scaffolds.[1] 2-(Chloromethyl)-6-methylpyridine hydrochloride is a particularly valuable and versatile building block, featuring two distinct reactive sites: the benzylic-type chloromethyl group and the potential for functionalization on the pyridine core. The development of efficient, selective, and robust catalytic methods to modify this substrate is paramount for the rapid synthesis of complex molecular architectures and novel drug candidates.
This guide provides a head-to-head comparison of different catalytic systems for reactions involving this compound, with a primary focus on carbon-carbon bond-forming cross-coupling reactions. We will delve into the performance of palladium, nickel, and copper-based catalysts, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal system for their synthetic challenges.
The Arena of Catalysis: Palladium vs. Nickel for C-C Cross-Coupling
The C(sp²)-Cl bond on a pyridine ring is notoriously less reactive than its bromide or iodide counterparts due to its stronger bond energy.[2] This makes the choice of catalyst a critical parameter for achieving high efficiency. Palladium and nickel complexes have emerged as the dominant forces in activating these challenging bonds.
Palladium-Based Catalysts: The Established Workhorse
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful tools in modern organic synthesis due to their broad functional group tolerance.[2][3] For substrates like 2-(chloromethyl)-pyridines, the evolution of palladium catalysts from traditional systems to highly active precatalysts has been transformative.
The primary challenge in coupling chloropyridines is the initial, often rate-limiting, oxidative addition of the C-Cl bond to the Pd(0) center.[2] Another potential issue is the coordination of the pyridine nitrogen to the metal center, which can inhibit catalytic activity.[4] Modern catalyst systems are explicitly designed to overcome these hurdles.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While foundational, tetrakis(triphenylphosphine)palladium(0) often requires higher temperatures, longer reaction times, and higher catalyst loadings (3-5 mol%) for activating chloropyridines. Its performance can be moderate for these less reactive substrates.[4]
-
Buchwald-Type Catalysts (e.g., XPhos/SPhos Pd G3): The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized palladium catalysis. Ligands like XPhos and SPhos promote the crucial oxidative addition step and stabilize the active Pd(0) species, leading to significantly higher yields, lower catalyst loadings (1-2 mol%), and milder reaction conditions. The use of precatalysts, which are air-stable and generate the active Pd(0) species in situ, further enhances their practicality.[3][4]
-
N-Heterocyclic Carbene (NHC) Ligated Catalysts (e.g., PEPPSI™-IPr): NHC ligands form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at high temperatures. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems are particularly effective for challenging substrates, offering excellent yields and reliability.[4]
The following table summarizes the typical performance of these palladium catalyst classes for the Suzuki-Miyaura coupling of a representative 2-chloropyridine substrate with an arylboronic acid.
| Catalyst/Precatalyst | Ligand | Typical Base | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12–24 | 60–75 | 3–5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80–100 | 2–8 | >90 | 1–2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | Dioxane | 100 | 4–12 | >90 | 1–2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6–12 | >85 | 1–3 |
Data synthesized from literature reports on similar 2-chloropyridine substrates.[4]
The mechanism involves three key steps: oxidative addition of the chloropyridine to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nickel-Based Catalysts: The Cost-Effective and Potent Alternative
Nickel catalysts have gained significant traction as a powerful, earth-abundant alternative to palladium.[5] They often exhibit unique reactivity and are particularly adept at cross-electrophile couplings, a type of reaction where two different electrophiles are coupled in the presence of a reductant.[6] For reactions involving 2-(chloromethyl)-6-methylpyridine, nickel catalysis can be advantageous.
Key Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
-
Unique Reactivity: Nickel catalysts can facilitate couplings involving sp³-hybridized substrates and are highly effective in reductive cross-coupling reactions.
-
Ligand Sensitivity: The reactivity of nickel catalysts is highly tunable through the choice of ligand. Bipyridine and phenanthroline-based ligands are commonly employed to stabilize the nickel center and promote catalysis.[5][6] Studies have shown that modifying substituents on the bipyridine ligand can dramatically impact catalytic performance.[5]
While direct, side-by-side quantitative comparisons with palladium systems for this specific substrate are sparse in the literature, nickel catalysis is a superior choice for certain transformations, such as the coupling of the chloropyridine with alkyl halides.[6]
Copper Catalysis: Expanding the Synthetic Toolbox
While palladium and nickel dominate C-C bond formation with aryl chlorides, copper catalysts excel in other crucial transformations. For derivatives of 2-(chloromethyl)-6-methylpyridine, copper-catalyzed reactions can be employed for:
-
C-N Bond Formation: Copper-catalyzed reactions are widely used for coupling amines with aryl halides (Ullmann condensation).
-
Oxidative Functionalization: Copper complexes can catalyze the aerobic oxidation of C-H bonds, offering pathways to introduce hydroxyl or other functional groups.[7]
-
Dearomatization Reactions: Unique copper-hydride complexes have been shown to catalyze the direct dearomatization of unactivated pyridines, a sophisticated transformation that opens up new chemical space.[8]
The choice of a copper catalyst is therefore less about a direct competition with palladium or nickel for C-C coupling and more about accessing different, complementary reaction pathways.
Experimental Protocol: Suzuki-Miyaura Coupling Using a Modern Precatalyst
This protocol provides a reliable, self-validating method for the coupling of a 2-chloropyridine derivative with an arylboronic acid, leveraging the efficiency of a Buchwald-type precatalyst.
Objective: To synthesize a 2-aryl-6-methylpyridine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous toluene
-
Deionized water
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Caption: Standard workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The causality here is critical: the active Pd(0) catalyst is sensitive to oxygen, and its removal is essential for catalytic activity and longevity.
-
Solvent Addition: Add degassed anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 30 minutes) is another crucial step to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The biphasic nature of the reaction requires efficient mixing to facilitate the transfer of reagents between the aqueous and organic phases.[9]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Conclusion and Future Outlook
The functionalization of this compound is a well-trodden path, with a sophisticated and powerful catalytic toolkit available to the modern chemist.
-
For C(sp²)-C(sp²) Suzuki-Miyaura couplings , modern palladium precatalysts, particularly those with Buchwald-type phosphine ligands, offer the most reliable, efficient, and high-yielding route. They represent the current state-of-the-art for their broad applicability and tolerance of functional groups.
-
Nickel catalysts present a compelling, cost-effective alternative and are the system of choice for more specialized transformations like cross-electrophile couplings with alkyl partners, where palladium often falls short.
-
Copper catalysts should be considered for complementary reactivity, enabling access to important C-N bonded structures or unique oxidative functionalizations.
The choice of catalyst is not merely a technical detail but a strategic decision that dictates the efficiency, scope, and cost of a synthetic route. By understanding the strengths and mechanistic underpinnings of each catalytic system, researchers can more effectively navigate the synthesis of complex pyridine-containing molecules for drug discovery and materials innovation.
References
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of 2-chloromethyl-pyridine hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]
- Darryl, A. S., et al. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). Organic Letters, 16(21), 5612–5615.
-
A Simple, Modular Synthesis of Substituted Pyridines. (2009). PMC. Retrieved from [Link]
- Everson, D. A., & Weix, D. J. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(2), 233-238.
- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. (n.d.). Google Patents.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. (2021). PMC. Retrieved from [Link]
-
Aerobic Copper-Catalyzed Organic Reactions. (2014). PMC. Retrieved from [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020). ResearchGate. Retrieved from [Link]
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2024). PubMed Central. Retrieved from [Link]
-
Nickel-catalyzed enantioselective arylation of pyridine. (2016). PMC. Retrieved from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles. (n.d.). Grantome. Retrieved from [Link]
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Asymmetric Copper Hydride-Catalyzed Markovnikov Hydrosilylation of Vinylarenes and Vinyl Heterocycles. (2017). MIT Open Access Articles. Retrieved from [Link]
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-
Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. (2023). MDPI. Retrieved from [Link]
-
Nickel-catalyzed acylation of vinylpyridine with alkylzincs under 1 atm CO. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Evidence for Simultaneous Dearomatization of Two Aromatic Rings under Mild Conditions in Cu(I)-Catalyzed Direct Asymmetric Dearomatization of Pyridine. (2020). PubMed. Retrieved from [Link]
-
Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
2-(chloromethyl)-6-methylpyridine, hydrochloride. (n.d.). SpectraBase. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)-6-methylpyridine hydrochloride
This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-(Chloromethyl)-6-methylpyridine hydrochloride (CAS No: 3099-30-7). As a compound classified as a corrosive and hazardous solid, adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that every step, from initial handling to final disposal, is conducted with the highest degree of safety and scientific integrity.
Part 1: Core Hazard Assessment and Immediate Safety Protocols
Before any disposal procedures are initiated, a thorough understanding of the chemical's hazards is paramount. This compound is a combustible, hygroscopic solid that poses significant health risks upon exposure.[1][2] The immediate priority is to prevent exposure through the implementation of robust engineering controls and the use of appropriate Personal Protective Equipment (PPE).
Hazard Identification
A summary of the key hazard classifications for this compound is presented below. This information is synthesized from multiple Safety Data Sheets (SDS) to provide a comprehensive overview.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Primary Sources |
| Acute Toxicity, Oral | GHS07 | Warning/Danger | H302: Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. | |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | [1][3] |
Note: The signal word may vary between suppliers ("Warning" or "Danger"), but the most stringent precautions should always be applied.[2]
Mandatory Engineering Controls and PPE
The causality behind these controls is the prevention of inhalation of airborne particles and direct contact with the corrosive solid.
-
Engineering Control: All handling and preparation for disposal must occur within a certified chemical fume hood.[1] This is non-negotiable, as it provides primary containment and protects the user from inhaling irritating dust particles.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required. The hydrochloride salt can cause severe, irreversible eye damage upon contact.[4]
-
Hand Protection: Wear butyl rubber or other chemically resistant gloves. Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[5] Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Body Protection: A full-length, fully-buttoned laboratory coat is mandatory to protect against skin contact.[5]
-
Part 2: Step-by-Step Waste Collection and Segregation Protocol
The fundamental principle of hazardous waste management is strict segregation. Improper mixing of chemicals can lead to dangerous reactions, generating heat, gas, or toxic fumes. This compound is incompatible with strong oxidizing agents and strong acids.[1][2]
Experimental Protocol: Waste Collection
-
Container Selection: Designate a dedicated hazardous waste container made of compatible material, such as glass or high-density polyethylene.[6] The container must be in good condition with a secure, sealable lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."
-
Waste Transfer:
-
Working within a fume hood, carefully transfer the solid waste into the designated container using a clean spatula or scoop.
-
Avoid any actions that could generate dust, such as dropping the material from a height.[7]
-
-
Contaminated Material Disposal: Any items that have come into direct contact with the chemical, including gloves, weighing papers, and disposable plasticware, are now considered hazardous waste. Place these items in a sealed, labeled bag and then into the solid waste container or a separate, designated container for contaminated debris.
-
Sealing and Storage: Securely close the waste container. Store the sealed container in a designated, cool, and well-ventilated satellite accumulation area away from incompatible materials.[1][5]
Part 3: The Disposal Decision Workflow
The disposal of this chemical is strictly regulated. It is classified as hazardous waste, and its final treatment must be handled by a licensed environmental services contractor.[8] Under no circumstances should this chemical be disposed of down the drain or in standard trash.[1][6]
The following workflow diagram illustrates the decision-making and logistical process for proper disposal.
Caption: Workflow for compliant disposal of chemical waste.
Explanation of Final Disposal Pathway
-
High-Temperature Incineration: The universally accepted and environmentally responsible method for disposing of chlorinated pyridine compounds is controlled, high-temperature incineration.[8] This process occurs in specialized facilities equipped with afterburners and scrubbers.[9] The high temperatures (typically 820°C to 1,600°C) ensure the complete destruction of the organic molecule, while the scrubbers neutralize the resulting acidic gases (HCl) and nitrogen oxides (NOx), preventing their release into the atmosphere.[8][9]
Part 4: Emergency Procedures for Spills and Decontamination
Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.
Spill Response Protocol
-
Small Spill (within a chemical fume hood):
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable cleaning agent, followed by water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spill (outside a chemical fume hood):
-
Immediately evacuate the area.
-
Alert your facility's emergency response team or call 911.[5]
-
Prevent entry into the contaminated area.
-
Provide the emergency responders with the Safety Data Sheet upon their arrival.
-
Conclusion
The responsible disposal of this compound is a multi-step process that demands meticulous attention to detail, from initial hazard assessment to final waste collection. By understanding the chemical's properties, adhering to established safety protocols, and following a compliant disposal workflow, laboratory professionals can ensure a safe working environment, protect our ecosystem, and uphold the highest standards of scientific integrity.
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- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-6-methylpyridine hydrochloride
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Chloromethyl)-6-methylpyridine hydrochloride (CAS No: 3099-30-7), a compound that, while valuable in synthesis, demands rigorous adherence to safety protocols. Our goal is to empower you with the knowledge to manage this chemical confidently and safely, from receipt to disposal.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a combustible solid that presents multiple health hazards. A thorough understanding of its risk profile is the foundation of safe handling. The primary hazards include:
-
Acute Toxicity: The compound is harmful if swallowed.[1][2] Ingestion may lead to soreness and redness of the mouth and throat, nausea, stomach pain, and vomiting.[2]
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[3] Direct contact can result in skin irritation and redness, and in the eyes, it can cause profuse watering and irritation.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation, characterized by a feeling of tightness in the chest.[2]
-
Corrosive to Metals: This chemical may be corrosive to certain metals.[3]
Given these hazards, a proactive and informed approach to safety is not just recommended; it is a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and a Full Face Shield | Provides protection against splashes and dust. Standard safety glasses are insufficient. |
| Hands | Chemical-Resistant Gloves | Elbow-length PVC, nitrile, or neoprene gloves are recommended. Latex gloves are not suitable.[4] Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against accidental skin contact. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator with a particulate filter is essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1] |
Causality in PPE Selection: The choice of PPE is directly dictated by the chemical's properties. The corrosive nature and potential for serious eye damage necessitate the use of both goggles and a face shield. The risk of skin burns and irritation requires the use of gloves made from materials known to be resistant to pyridine derivatives.[4] Respiratory protection is crucial due to the potential for aerosolized particles to cause respiratory tract irritation.
Operational Plan: From Receipt to Experimentation
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2] The container should be kept tightly closed.[2] Due to its hygroscopic nature, precautions should be taken to avoid contact with atmospheric moisture, and storage under an inert gas like Argon is recommended.[2]
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Avoiding Dust Formation: Care should be taken to avoid the formation of dust when transferring the solid.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[6][7] Wash hands thoroughly after handling.[1][6][7]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is crucial.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes.[8] Remove all contaminated clothing.[1] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2][8] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water.[1][5] Do NOT induce vomiting.[2][5] Seek immediate medical attention. |
Spill Response Workflow
A chemical spill requires a calm and methodical response to ensure the safety of all laboratory personnel.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical aspect of its life cycle management.
-
Waste Characterization: This material must be disposed of as hazardous waste.[9]
-
Container Management: Puncture empty containers to prevent re-use.[9]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, you contribute to a safer research environment and ensure the responsible management of chemical resources.
References
-
Molekula. (n.d.). 2-(chloromethyl)-3-methylpyridine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
